physicochemical properties of 3-(2,6-Dimethylphenoxy)propanoic acid
This guide details the physicochemical properties, synthesis, and analytical characterization of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5).[1] It is designed for medicinal chemists and process engineers req...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical properties, synthesis, and analytical characterization of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5).[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for impurity profiling, metabolic stability assessment, and ligand design.[1]
3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a 2,6-dimethyl-substituted phenyl ring linked to a propanoic acid tail via an ether bridge.[1] In drug development, it serves two critical roles:
Impurity Standard: It is a linear regio-isomer related to the synthesis of Mexiletine (which possesses a branched isopropanolamine chain).[1]
Pharmacophore Scaffold: It shares structural homology with fibrate-class lipid-lowering agents (PPAR agonists) and auxin-like growth regulators, making it a valuable building block for structure-activity relationship (SAR) studies.[1]
Molecular Descriptors
Descriptor
Value
CAS Number
22383-95-5
IUPAC Name
3-(2,6-dimethylphenoxy)propanoic acid
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
SMILES
CC1=C(OCCC(=O)O)C(C)=CC=C1
InChI Key
YRAOLJXHKFKYKF-UHFFFAOYSA-N
Physicochemical Properties
The following data synthesizes experimental values with high-confidence predictive models (ACD/Labs, ChemAxon) essential for ADME prediction.
Physical State & Thermal Analysis[2]
Appearance: White to off-white crystalline powder.[1]
Melting Point (MP): 47–48 °C.
Technical Insight: The relatively low melting point suggests weak intermolecular hydrogen bonding compared to para-substituted analogs, likely due to the steric bulk of the 2,6-methyl groups disrupting optimal crystal packing.[1]
Relevance: A LogP > 2 indicates moderate lipophilicity, suggesting good membrane permeability but potential solubility issues in purely aqueous formulations without pH adjustment.
Solubility:
Water: Low (< 1 mg/mL at pH 1.2); High (> 10 mg/mL at pH > 7.0 due to ionization).
Organic Solvents: Soluble in methanol, DMSO, ethyl acetate, and dichloromethane.[1]
Ionization (pKa)[1]
pKa (Carboxyl): 4.5 – 4.7.
Mechanistic Note: The ether oxygen is separated from the carboxyl group by two methylene units (
).[1] This separation mitigates the electron-withdrawing inductive effect of the phenoxy group compared to phenoxyacetic acids (pKa ~3.1), resulting in a pKa closer to unsubstituted propanoic acid (pKa 4.87).[1]
Chemical Synthesis & Reaction Pathways
The synthesis of 3-(2,6-dimethylphenoxy)propanoic acid typically follows a Williamson Ether Synthesis or a Michael Addition pathway.[1] The choice of pathway affects the impurity profile.
Pathway Analysis (Graphviz)[1]
Figure 1: Synthetic routes to 3-(2,6-dimethylphenoxy)propanoic acid. Route A (Williamson) is preferred for lab-scale; Route B (Michael Addition) is scalable but requires hydrolysis.[1]
δ 2.2 (s, 6H): Methyl groups on the ring (Ar-CH ₃).[1] Singlet integration confirms symmetry.
Mass Spectrometry (MS)
Mode: ESI- (Negative Mode) is preferred for carboxylic acids.[1]
m/z: [M-H]⁻ = 193.1.
Fragmentation: Loss of CO₂ (44 Da) is common, leading to a phenoxide ion fragment.
Experimental Protocols
Protocol A: Potentiometric Determination of pKa
Rationale: Accurate pKa is vital for predicting ionization at physiological pH (7.4).
Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic.[1]
Titration: Titrate with 0.1 M KOH (standardized) using a calibrated glass electrode.
Data Processing: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the equivalence point. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation).[1]
Validation: Use Benzoic Acid (pKa 4.2) as a reference standard.
Protocol B: HPLC Method for Impurity Profiling
Rationale: To detect this compound as an impurity in Mexiletine or related drug substances.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization).
Detection: UV at 210 nm (carbonyl) and 260 nm (aromatic).
Retention Time: Expect elution after unsubstituted phenoxy acids due to the lipophilic 2,6-dimethyl groups.[1]
Relevance in Drug Development
The steric hindrance provided by the 2,6-dimethyl groups ("ortho-blocking") imparts unique metabolic stability to the ether linkage, resisting O-dealkylation by Cytochrome P450 enzymes.[1]
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Property relationships highlighting the impact of the 2,6-dimethyl substitution.
Biological Activity of 3-(2,6-Dimethylphenoxy)propanoic Acid Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of 3-(2,6-Dimethylphenoxy)propanoic acid and its derivatives. It synthesizes chemical synthesis pathways, pharmacological mechanisms (specifically targeting metabolic an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-(2,6-Dimethylphenoxy)propanoic acid and its derivatives. It synthesizes chemical synthesis pathways, pharmacological mechanisms (specifically targeting metabolic and sensory receptors), and experimental protocols for biological evaluation.
Executive Summary
3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a critical pharmacophore in medicinal chemistry, distinct from its
-substituted counterparts (fibrates) and amine analogs (mexiletine). While the 2-substituted isomers are well-established sweet taste inhibitors (e.g., lactisole) and PPAR agonists, the 3-substituted (beta) scaffold exhibits unique properties as a GPR120 (FFAR4) agonist precursor , a PPAR modulator , and a plant growth regulator (anti-auxin) . This guide explores the structure-activity relationships (SAR) that define its utility in metabolic syndrome research and chemical biology.
Chemical Foundation & Synthesis
The core structure consists of a 2,6-dimethylphenyl ether linked to a propanoic acid tail. The 2,6-dimethyl steric block is a defining feature, preventing metabolic degradation at the ortho-positions and enforcing specific conformational constraints critical for receptor binding.
-positioning of the phenoxy group (3-position) increases the flexibility of the acid tail compared to -substituted analogs (fibrates), altering receptor subtype selectivity.
Synthesis Pathways
The synthesis typically proceeds via a Williamson ether synthesis or a Michael addition, depending on the starting materials.
Pathway A: Michael Addition (Preferred for 3-isomers)
This pathway utilizes the nucleophilicity of the phenol oxygen attacking an electron-deficient acrylate.
Base: Sodium hydride (NaH) or Potassium carbonate (
) in DMF.
Mechanism:
displacement of the halide.
Caption: Synthesis pathways for 3-(2,6-dimethylphenoxy)propanoic acid via Michael Addition (solid lines) or Alkylation (dotted lines).
Pharmacology & Mechanism of Action[4]
Metabolic Signaling: GPR120 (FFAR4) Agonism
Free fatty acid receptor 4 (GPR120) is a key target for type 2 diabetes and inflammation.
Mechanism: GPR120 agonists typically possess a carboxylic acid head group (interacting with Arg99) and a lipophilic tail.
Role of Scaffold: The 3-(2,6-dimethylphenoxy)propanoic acid structure mimics the "head" of endogenous fatty acids but with a bulky, rigid aromatic ring replacing the aliphatic chain.
Activity: Derivatives of phenoxypropanoic acid are investigated as GPR120 agonists to stimulate GLP-1 secretion and inhibit macrophage inflammation via the
While 2-phenoxypropanoic acids (fibrates) are classic PPAR
agonists, moving the oxygen to the 3-position (beta) shifts selectivity.
PPAR
: Weak agonism compared to fibrates; the steric bulk of 2,6-dimethyl favors hydrophobic pocket occupancy but the linker length alters H12 helix stabilization.
PPAR
: Some 3-phenoxypropanoic acid derivatives show partial PPAR agonism, improving insulin sensitivity without the full side-effect profile of TZDs (thiazolidinediones).
Sweet Taste Inhibition (T1R2/T1R3 Antagonism)
Context: Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a potent sweet taste inhibitor.
SAR Insight: The 2,6-dimethyl substitution sterically hinders the binding site on the transmembrane domain of T1R3. Unlike the 2-substituted analogs, the 3-substituted variants often show reduced potency or act as negative allosteric modulators with distinct kinetics.
Auxin vs. Anti-Auxin Activity
In plant biology, phenoxy acids are auxins (e.g., 2,4-D).
Anti-Auxin Effect: The 2,6-disubstitution prevents the molecule from adopting the planar conformation required to fit the TIR1 ubiquitin ligase pocket. Consequently, 3-(2,6-dimethylphenoxy)propanoic acid often acts as an anti-auxin , competitively inhibiting auxin transport or signaling without triggering the growth response.
Caption: Multi-target biological activity profile of the 3-(2,6-dimethylphenoxy)propanoic acid scaffold.
Experimental Protocols
Synthesis of 3-(2,6-Dimethylphenoxy)propanoic Acid
Objective: Produce high-purity acid for biological assay.
Reagents: 2,6-Dimethylphenol (12.2 g, 0.1 mol), Acrylonitrile (6.0 g, 0.11 mol), Triton B (40% in methanol, 2 mL).
Procedure:
Mix phenol and acrylonitrile in a round-bottom flask.
Add Triton B dropwise (exothermic reaction).
Reflux for 3–5 hours. Monitor by TLC.
Evaporate excess acrylonitrile.
Hydrolysis: Add 50 mL of 20% NaOH solution to the residue. Reflux for 2 hours until ammonia evolution ceases.
Cool and acidify with conc. HCl to pH 2.
Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
The 2,6-Dimethylphenoxy Acid Pharmacophore: Steric Control & Metabolic Stability
This technical guide details the 2,6-dimethylphenoxy acid moiety, a privileged structural motif in medicinal chemistry known for its unique ability to modulate metabolic stability and restrict conformational entropy thro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the 2,6-dimethylphenoxy acid moiety, a privileged structural motif in medicinal chemistry known for its unique ability to modulate metabolic stability and restrict conformational entropy through steric hindrance.
Technical Whitepaper for Drug Discovery Scientists
Executive Summary
The 2,6-dimethylphenoxy acid scaffold (often utilized as the 2,6-dimethylphenoxyacetyl fragment) represents a "privileged structure" in modern drug design.[1][2] Unlike its 2,3-, 2,4-, or 2,5-isomers, the 2,6-substitution pattern provides a specific "ortho-effect" that sterically shields the ether oxygen and the adjacent carbonyl/linker. This architecture serves two critical functions:
Metabolic Blockade: It prevents oxidative dealkylation by Cytochrome P450 (CYP) enzymes.[3]
Conformational Locking: It forces the pendant alkyl chain into a perpendicular orientation relative to the aromatic ring, reducing the entropic penalty of receptor binding.
This guide analyzes the structure-activity relationship (SAR), synthesis protocols, and therapeutic applications of this moiety, specifically in HIV protease inhibitors, anti-arrhythmics, and anticonvulsants.
Part 1: Mechanistic Pharmacophore Analysis[3]
The "Shielded Ether" Concept
The core efficacy of this pharmacophore lies in the 2,6-dimethyl "pincer" . In a standard phenoxy ether, the oxygen atom has two lone pairs available for H-bonding but is also accessible to metabolic enzymes.
Steric Occlusion: The methyl groups at positions 2 and 6 create a hydrophobic wall.[3] This blocks the approach of CYP450 iron-oxo species to the
-carbon of the ether linkage, significantly retarding -dealkylation.
Torsional Constraint: The steric clash between the ortho-methyls and the ether methylene group (
) forces the side chain out of the aromatic plane (dihedral angle ). This pre-organizes the molecule for binding into hydrophobic pockets (e.g., the S2 subsite of HIV protease).
Graphviz Visualization: The Steric Blockade Model
The following diagram illustrates the mechanistic logic of the 2,6-dimethyl substitution compared to an unhindered phenotype.
Caption: Comparative mechanism of metabolic stability and conformational locking provided by the 2,6-dimethyl substitution.
Part 2: Therapeutic Applications & SAR Data[3]
The 2,6-dimethylphenoxy acid moiety acts as a high-affinity ligand fragment in several drug classes.
HIV Protease Inhibitors (Peptidomimetics)
In the development of inhibitors like KNI-901 and Palinavir analogs , the 2,6-dimethylphenoxyacetyl group replaces bulky amino acid residues (like valine or quinaldic acid) at the P2/P3 positions.[4]
Role: It fills the S2 hydrophobic pocket of the HIV protease enzyme.
Advantage: The fragment is achiral, lipophilic, and metabolically robust, improving the oral bioavailability of the peptidomimetic drug.
Anti-Arrhythmics (Mexiletine Class)
While Mexiletine is an amine, its metabolic pathway and structural rigidity are defined by the 2,6-dimethylphenoxy core.
Metabolic Fate: The primary metabolic route is oxidation of the methyl groups or nitrogen, not ether cleavage, due to the steric protection described above.
Acid Derivatives: 2,6-dimethylphenoxyacetic acid derivatives have been synthesized as prodrugs or analogs to modulate solubility and half-life.[3]
Comparative SAR Data
The table below summarizes the impact of the substitution pattern on metabolic stability (human liver microsomes - HLM) and lipophilicity.
Substitution Pattern
LogP (Calc)
HLM (min)
CYP Inhibition Risk
Primary Clearance Route
Unsubstituted
1.8
< 15
Low
Rapid -dealkylation
2-Methyl (Ortho)
2.1
25-35
Low
Moderate -dealkylation
2,6-Dimethyl
2.5
> 60
Moderate
Ring Hydroxylation (Slow)
2,5-Dimethyl
2.4
40-50
Low
Mixed (Dealkylation/Oxidation)
4-Chloro (Clofibrate)
2.8
Variable
High (PPAR)
Glucuronidation
Part 3: Experimental Protocols
Synthesis of 2,6-Dimethylphenoxyacetic Acid
Challenge: The steric bulk of the 2,6-dimethyl groups inhibits the standard
attack of the phenoxide on chloroacetic acid. Standard Williamson ether conditions often result in low yields or elimination byproducts.[3]
Optimized Protocol (Modified Williamson Synthesis):
This protocol uses a high-concentration reflux method to overcome the activation energy barrier imposed by steric hindrance.[3]
Solvent: Water (or Water/Toluene biphasic system with phase transfer catalyst)
Step-by-Step Methodology:
Phenoxide Formation: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in 30% NaOH (2.5 eq). Stir at ambient temperature for 30 minutes until the solution is homogeneous (formation of sodium 2,6-dimethylphenoxide).
Addition: Add Chloroacetic acid (1.5 eq) dropwise. Note: The reaction is exothermic.
Reflux (Critical Step): Heat the mixture to reflux (
) for 4–6 hours . The high temperature is strictly required to force the sterically hindered nucleophile to react.
Acidification: Cool the reaction mixture to
in an ice bath. Slowly add concentrated HCl until pH < 2. The product, 2,6-dimethylphenoxyacetic acid, will precipitate as a white solid.
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to remove unreacted phenol.[3]
Validation: Check purity via HPLC. Expected Melting Point:
The following diagram outlines the synthesis and subsequent coupling into a peptidomimetic drug scaffold.
Caption: Synthetic pathway from starting phenol to final drug incorporation, highlighting the critical reflux step.
Part 4: References
Beaulieu, P. L., et al. (2000).[4] 2',6'-Dimethylphenoxyacetyl: A New Achiral High Affinity P3-P2 Ligand for Peptidomimetic-Based HIV Protease Inhibitors.[3][4] Journal of Medicinal Chemistry. Link
Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing the 2,6-dimethylphenoxyacetyl group. Bioorganic & Medicinal Chemistry. Link
Manier, S. K., et al. (2020).[5] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link
Fukushima, T., et al. (1998). Enantiomeric separation and detection of 1-(2,6-dimethylphenoxy)-2-propamine (mexiletine). The Analyst. Link
Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link
Technical Whitepaper: Structural Characterization and Physicochemical Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid
Executive Summary & Molecular Identity 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a significant ether-linked carboxylic acid pharmacophore. While often utilized as a synthetic intermediate in the generati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Identity
3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a significant ether-linked carboxylic acid pharmacophore. While often utilized as a synthetic intermediate in the generation of PPAR agonists and anti-arrhythmic agents (analogs of Mexiletine), recent research highlights its specific utility in mitochondria-targeted prodrug design. Notably, this moiety has demonstrated cytoprotective properties against hypoxia-reoxygenation injury in cardiomyocytes, making it a high-value target for cardiovascular drug discovery programs.
This guide provides a definitive structural analysis, physicochemical profile, and quality control workflow for researchers utilizing this compound in medicinal chemistry and lead optimization.
Chemical Identity Table
Property
Specification
IUPAC Name
3-(2,6-Dimethylphenoxy)propanoic acid
CAS Number
22383-95-5
Molecular Formula
Exact Mass
194.0943 Da
Molecular Weight
194.23 g/mol
SMILES
CC1=C(C(=CC=C1)C)OCCC(=O)O
Appearance
White to off-white crystalline powder
Melting Point
47–48 °C
Physicochemical Profiling (In-Silico & Empirical)
Understanding the solubility and ionization behavior of 3-(2,6-Dimethylphenoxy)propanoic acid is critical for assay development. The steric hindrance provided by the 2,6-dimethyl substitution pattern significantly influences its metabolic stability compared to unsubstituted phenoxy acids.
Key Parameters
Parameter
Value (Approx.)
Implications for Research
pKa (Acid)
4.75 ± 0.10
Exists as a mono-anion at physiological pH (7.4).
LogP
2.54
Moderate lipophilicity; good membrane permeability but requires organic co-solvents (DMSO) for stock solutions.
TPSA
46.53 Ų
Favorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds
4
Flexible propanoic tail allows conformational adaptation in receptor binding pockets.
Structural Elucidation Workflow
The following analytical hierarchy is recommended to validate structural integrity and isotopic purity.
Rationale: Carboxylic acids ionize efficiently in negative mode (
).
Key Diagnostic Peaks:
m/z 193.1: Molecular ion
.
Fragmentation: High-energy collision-induced dissociation (CID) typically yields a fragment at m/z 121 (2,6-dimethylphenoxide ion) via cleavage of the ether bond, confirming the presence of the substituted aromatic ring.
Nuclear Magnetic Resonance (NMR)
The symmetry of the 2,6-dimethyl substitution simplifies the aromatic region, providing a clean "fingerprint" for purity assessment.
Protocol: Dissolve ~10 mg in
. Avoid if observing the carboxylic proton is critical, as exchange broadening can occur.
-NMR Assignment (400 MHz, DMSO-d6):
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
12.10
Broad Singlet
1H
-COOH
Carboxylic acid proton (exchangeable).
7.00
Doublet ( Hz)
2H
Ar-H3, H5
Meta-protons on the phenyl ring.
6.90
Triplet ( Hz)
1H
Ar-H4
Para-proton (coupled to H3/H5).
3.95
Triplet ( Hz)
2H
-O-CH 2-
Ether-linked methylene; deshielded by oxygen.
2.65
Triplet ( Hz)
2H
-CH 2-COOH
Methylene alpha to carbonyl.
2.25
Singlet
6H
Ar-CH 3
Two equivalent methyl groups at positions 2 and 6.
Synthesis & Impurity Tracking
The synthesis of this molecule generally follows a Williamson ether synthesis or a modified Michael addition. Understanding the route is essential for identifying "Process-Related Impurities."
Synthetic Pathway Visualization
Caption: Figure 1. Standard Williamson ether synthesis pathway. The steric bulk of the 2,6-dimethyl groups requires strong nucleophilic activation of the phenol.
Critical Impurity Control
When sourcing or synthesizing this compound, three specific impurities must be monitored via HPLC:
2,6-Dimethylphenol (Starting Material):
Risk: Cytotoxic and irritant.
Detection: Retention time (RT) will be significantly longer than the product on C18 columns due to lack of the polar acid tail.
Acrylic Acid Derivatives:
Origin: Elimination of HBr from 3-bromopropanoic acid under basic conditions.
Detection: Check for vinylic protons in NMR (5.8–6.4 ppm).
Dimer Formation:
Origin: Esterification between two product molecules (rare, but possible in acidic workups).
Experimental Protocol: Quality Control Workflow
This protocol ensures the compound meets the stringent requirements for biological assays (
Detection: 270 nm (optimal for dimethylphenol chromophore).
Workflow Diagram
Caption: Figure 2. Step-by-step Quality Control (QC) decision tree for validating 3-(2,6-dimethylphenoxy)propanoic acid batches.
References
PubChem. (2023). Compound Summary: 3-(2,6-Dimethylphenoxy)propanoic acid (CID 16772068).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Smith, R. A., et al. (2012). Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences. (Contextual reference for phenoxy-acid cytoprotection mechanisms).
Metabolic Stability Profile of Phenoxy Propanoic Acid Analogs: Mechanistic Insights and Bioanalytical Workflows
Executive Summary Phenoxy propanoic acid derivatives represent a privileged structural motif in both medicinal chemistry (e.g., peroxisome proliferator-activated receptor [PPAR] agonists like fibrates) and agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenoxy propanoic acid derivatives represent a privileged structural motif in both medicinal chemistry (e.g., peroxisome proliferator-activated receptor [PPAR] agonists like fibrates) and agrochemicals (e.g., aryloxyphenoxypropionate herbicides). While this scaffold provides excellent target affinity, the free carboxylic acid moiety introduces complex metabolic liabilities. Understanding the metabolic stability of these analogs requires moving beyond simple intrinsic clearance (
) metrics to evaluate metabolic activation pathways —specifically, the formation of reactive acyl glucuronides and acyl-CoA thioesters.
This technical guide deconstructs the structural determinants of phenoxy propanoic acid metabolism, maps the mechanistic pathways of degradation and activation, and provides field-proven, self-validating experimental protocols for rigorous DMPK profiling.
Structural Determinants and Metabolic Fate
The metabolic stability of phenoxy propanoic acid analogs is dictated by the interplay between the phenoxy ring system and the aliphatic carboxylic acid chain.
The Propanoic Acid Liability: Phase II Activation
Unlike typical xenobiotics where Phase II conjugation (e.g., glucuronidation) represents a safe detoxification route, the carboxylic acid moiety in phenoxy propanoic acids undergoes metabolic activation.
Acyl Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B7, conjugate the carboxylic acid to form 1-O-acyl glucuronides. These metabolites are intrinsically unstable. They undergo spontaneous, pH-dependent intramolecular acyl migration to form 2-, 3-, and 4-O-acyl isomers. These isomers can ring-open to expose an aldehyde, which reacts with the
-amino groups of lysine residues on hepatic proteins to form irreversible Schiff base adducts .
Acyl-CoA Thioesterification: Acyl-CoA synthetases can convert the propanoic acid into an S-acyl-CoA thioester. This intermediate is a highly reactive acylating agent capable of directly transacylating nucleophilic thiols (e.g., glutathione) or cellular proteins, contributing to idiosyncratic drug toxicity (IDT) .
Mitochondrial
-Oxidation
Unsubstituted or mono-substituted phenoxy propanoic acids can mimic endogenous fatty acids, serving as substrates for mitochondrial
-oxidation. This pathway results in the sequential cleavage of the aliphatic chain, ultimately releasing phenolic metabolites. Strategic substitution at the -carbon is required to block this degradation route .
Ester Prodrug Hydrolysis
To overcome the poor membrane permeability of the free acid, these compounds are frequently formulated as ester prodrugs (e.g., fenofibrate, fenoxaprop-ethyl). These esters are rapidly hydrolyzed by ubiquitous tissue and plasma carboxylesterases. The chemical stability of these ether-ester linkages is highly pH-dependent, with rapid non-enzymatic hydrolysis occurring in acidic microenvironments .
Fig 1. Divergent metabolic pathways of phenoxy propanoic acid analogs and reactive intermediates.
Structure-Metabolism Relationships (SMR)
Optimizing the phenoxy propanoic acid scaffold requires balancing target affinity with metabolic stability. The table below synthesizes the impact of common structural modifications on metabolic clearance and toxicity risks.
Compound Class
Structural Modification
Primary Metabolic Pathway
Intrinsic Clearance ()
Covalent Binding Risk
Unsubstituted Acid
None (Base scaffold)
-Oxidation, Acyl Glucuronidation
High
Moderate
Fibrate-type
-Dimethylation (Isobutyric acid)
CYP450 Oxidation, Glucuronidation
Low-Moderate
Low (Steric shielding)
Halogenated Analog
para-Chloro/Fluoro on Phenoxy ring
Glucuronidation (CYP blocked)
Low
Moderate
Ester Prodrug
Esterification of carboxylic acid
Carboxylesterase Hydrolysis
Very High (to active acid)
None (until hydrolyzed)
Causality Note: The
-dimethylation (forming an isobutyric acid derivative like clofibric acid) is a critical optimization step. The steric bulk at the -carbon completely blocks mitochondrial -oxidation and significantly slows the rate of intramolecular acyl migration of the resulting glucuronide, thereby reducing the risk of irreversible protein binding.
Advanced Experimental Protocols
To accurately profile these compounds, standard microsomal stability assays are insufficient. The protocols below are designed as self-validating systems to capture both clearance and reactive intermediate formation.
UGT-Dependent Microsomal Stability Assay
Because the primary clearance route for heavily substituted analogs is glucuronidation, the assay must be optimized for UGT activity.
Step-by-Step Methodology:
Pore Formation (Activation): Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes.
Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal vesicles, ensuring the highly polar UDPGA cofactor can access the enzyme, preventing false-negative stability results.
Matrix Assembly: Add the phenoxy propanoic acid analog (1 µM final) and
(5 mM) in 100 mM phosphate buffer (pH 7.4).
Dual-Cofactor Initiation: Initiate the reaction by adding both UDPGA (2 mM) and NADPH (1 mM).
Causality: Including both cofactors allows simultaneous assessment of CYP450 and UGT-mediated clearance, capturing the physiological interplay and potential competitive inhibition between the pathways.
Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate
and .
Hepatocyte Covalent Binding Assay
To quantify the ultimate toxicological endpoint of acyl-glucuronide and acyl-CoA formation, a radiolabeled covalent binding assay in intact cells is required.
Fig 2. Self-validating workflow for quantifying covalent protein binding in human hepatocytes.
Step-by-Step Methodology:
Incubation: Incubate cryopreserved human hepatocytes (
cells/mL, viability >80%) with 10 µM of -labeled phenoxy propanoic acid analog at 37°C in a 5% incubator.
Self-Validation: Run a parallel control using heat-inactivated hepatocytes (boiled for 10 mins) to establish the baseline of non-enzymatic, non-specific binding.
Acidic Quenching: Terminate the reaction at 0, 1, 2, and 4 hours using ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Causality: Acidic conditions are mandatory. At physiological or basic pH, acyl glucuronides rapidly degrade ex vivo. The acidic quench stabilizes the metabolites and prevents artifactual covalent binding during sample processing.
Exhaustive Washing: Centrifuge to pellet the precipitated proteins. Wash the pellet sequentially with methanol/water (80:20 v/v) mixtures. Monitor the radioactivity of the supernatant after each wash.
Self-Validation: Washing must continue until the supernatant radioactivity reaches background levels. This guarantees that only irreversibly bound drug remains in the pellet.
Solubilization & Quantification: Solubilize the final protein pellet in 1N NaOH at 60°C for 1 hour. Measure protein concentration via a BCA assay. Neutralize the remaining sample and quantify radioactivity via Liquid Scintillation Counting (LSC). Express results as pmol equivalent/mg protein.
References
Differential Effects of Fibrates on the Metabolic Activation of 2-Phenylpropionic Acid in Rats
Drug Metabolism and Disposition[Link]
Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1-O-Acyl Glucuronide and S-Acyl-CoA Thioester Metabolites
Chemical Research in Toxicology[Link]
Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria
Bioorganic & Medicinal Chemistry Letters / NIH PubMed Central[Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils
Journal of Agricultural and Food Chemistry[Link]
Exploratory
Structural and Kinetic Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid at PPAR Interfaces
Executive Summary: The Phenoxypropanoic Acid Pharmacophore The compound 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a foundational structural motif in the design of Peroxisome Proliferator-Activated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Phenoxypropanoic Acid Pharmacophore
The compound 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a foundational structural motif in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators[1]. PPARs (α, δ/β, and γ) are ligand-activated transcription factors that regulate lipid metabolism, glucose homeostasis, and cellular differentiation.
While full agonists (e.g., thiazolidinediones) often induce adverse effects such as fluid retention and weight gain, derivatives of the 2,6-dimethylphenoxypropanoic acid scaffold have emerged as highly tunable partial or dual agonists (e.g., PPARα/δ dual agonists for metabolic dysfunction-associated steatohepatitis, MASH)[2][3]. This whitepaper dissects the biophysical causality of how this specific pharmacophore engages the PPAR ligand-binding domain (LBD) and outlines self-validating methodologies for quantifying these interactions.
Structural Pharmacology: Causality of Ligand-Receptor Engagement
The binding of 3-(2,6-Dimethylphenoxy)propanoic acid to the PPAR LBD is driven by a bipartite structural mechanism, where each moiety serves a distinct thermodynamic purpose:
The Propanoic Acid Headgroup (Electrostatic Anchoring):
The carboxylate tail acts as an acidic anchor, forming a critical hydrogen-bond network with the Activation Function-2 (AF-2) surface[4]. In PPARγ, this involves direct interactions with Tyr473, His323, and His449. This electrostatic tethering physically stabilizes Helix 12 (H12) in the active conformation, which is the prerequisite allosteric shift required for co-repressor dissociation and subsequent co-activator (e.g., SRC-1, TRAP220) recruitment[5].
The 2,6-Dimethylphenoxy Moiety (Steric & Hydrophobic Packing):
The PPAR ligand-binding pocket is a large (~1,300 ų), Y-shaped cavity[6]. The di-ortho methyl substitution on the phenoxy ring restricts the torsional rotation of the ether linkage. This conformational restriction forces the aromatic ring to pack optimally against the hydrophobic β-sheet region (residues L303, V305, V312 in PPARδ) and Arm II of the pocket[6]. This specific hydrophobic packing is a hallmark of partial agonism, as it stabilizes the receptor without hyper-activating the AF-2 domain[4].
Fig 1. Allosteric signaling cascade initiated by phenoxypropanoic acid binding to the PPAR LBD.
Quantitative Binding Affinity Profile
Because 3-(2,6-Dimethylphenoxy)propanoic acid is a low-molecular-weight scaffold, its baseline affinity is typically in the micromolar range. However, when functionalized with extended hydrophobic tails (e.g., biphenyl or benzothiazole groups), the affinity shifts into the low nanomolar range, demonstrating the tunability of the pocket[3].
Table 1: Representative Binding Affinities of Phenoxypropanoic Acid Derivatives
To accurately quantify the binding kinetics and equilibrium affinity of this compound, two orthogonal, self-validating methodologies must be employed: Time-Resolved FRET (TR-FRET) and Surface Plasmon Resonance (SPR).
TR-FRET is the gold standard for high-throughput equilibrium binding. The causality behind using a Terbium (Tb³⁺) fluorophore is its exceptionally long emission half-life (milliseconds). By introducing a 50–100 microsecond measurement delay, we completely eliminate auto-fluorescence from the test compound or assay plate, ensuring the signal is exclusively derived from the binding event[7].
Step-by-Step Workflow:
Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPAR LBD, 5 nM Terbium-labeled anti-GST antibody, and 5 nM Fluormone™ Pan-PPAR Green tracer in TR-FRET assay buffer (supplemented with 5 mM DTT to maintain cysteine residues in a reduced state)[7].
Compound Titration: Dispense 3-(2,6-Dimethylphenoxy)propanoic acid in a 12-point, 3-fold serial dilution (starting at 100 μM) into a 384-well low-volume black plate.
Incubation: Add the master mix to the compound wells. Incubate in the dark at 20–25°C for 2 to 6 hours to ensure thermodynamic equilibrium is reached[7].
Signal Acquisition: Read the plate using a time-resolved fluorescence microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 495 nm (Tb³⁺ donor) and 520 nm (Fluormone acceptor)[7].
Self-Validating System Check:
Z'-Factor Calculation: Include 16 wells of vehicle (DMSO, 1% final) and 16 wells of a saturating reference full agonist (e.g., 10 μM Rosiglitazone). The assay is only valid if the Z'-factor is > 0.5.
Data Processing: Calculate the 520/495 nm emission ratio. Fit the data to a 4-parameter logistic (4PL) curve to extract the IC₅₀.
While TR-FRET provides equilibrium data, SPR is required to determine the residence time (
) of the ligand. Direct amine coupling of the PPAR LBD to a sensor chip often leads to cross-linked protein inactivation. The causal solution is an indirect capture methodology[8].
Step-by-Step Workflow:
Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~10,000 Response Units (RU) is achieved[8].
Ligand Capture: Inject His-tagged PPAR LBD over the active flow cell to achieve a capture level of 1,500–2,000 RU. Leave the reference flow cell bare (anti-His only)[8].
Analyte Injection: Inject 3-(2,6-Dimethylphenoxy)propanoic acid at varying concentrations (0.1 μM to 50 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 μL/min.
Regeneration: Because the compound is lipophilic, regenerate the surface by stripping the entire PPAR-ligand complex using 10 mM Glycine-HCl (pH 1.5), followed by capturing fresh PPAR LBD for the next cycle[8].
Self-Validating System Check:
Double Referencing: Subtract the signal from the reference flow cell (to account for bulk refractive index shifts caused by 2% DMSO) AND subtract a blank buffer injection.
Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
, , and .
Fig 2. Orthogonal workflow for equilibrium and kinetic profiling of PPAR ligands.
Data Interpretation & Troubleshooting
When analyzing the binding profile of 3-(2,6-Dimethylphenoxy)propanoic acid, researchers must be vigilant of fast binding kinetics . SPR studies of structurally distinct synthetic PPAR ligands often show an extremely fast initial association rate (
)[5]. If the sensogram displays a "square wave" profile (instantaneous association and dissociation), the interaction is occurring faster than the mass transport limit of the instrument.
If this occurs, the self-validating countermeasure is to rely on steady-state affinity analysis (plotting RU at equilibrium vs. concentration) rather than kinetic fitting, or to cross-validate the
exclusively against the TR-FRET IC₅₀ data, ensuring the Cheng-Prusoff equation is applied correctly based on the tracer's known affinity.
European Journal of Pharmacology. "Hepatoprotective effects of ZLY16, a dual peroxisome proliferator-activated receptor α/δ agonist, in rodent model of nonalcoholic steatohepatitis". PubMed / NIH.[Link]
Journal of Medicinal Chemistry. "Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis". ACS Publications.[Link]
International Journal of Molecular Sciences. "Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism". PMC / NIH.[Link]
International Journal of Biological Macromolecules. "Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide". PubMed / NIH.[Link]
Proceedings of the National Academy of Sciences (PNAS). "Structural basis for specific ligation of the peroxisome proliferator-activated receptor δ". PNAS.[Link]
Proceedings of the National Academy of Sciences (PNAS). "Quantitative structural assessment of graded receptor agonism". PNAS.[Link]
Technical Guide: Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid
The Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid is detailed below. This technical guide is structured for researchers and drug development professionals, synthesizing confirmed physicochemical da...
Author: BenchChem Technical Support Team. Date: March 2026
The Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid is detailed below. This technical guide is structured for researchers and drug development professionals, synthesizing confirmed physicochemical data with predictive toxicology based on structure-activity relationships (SAR) for phenoxyalkanoic acids.
3-(2,6-Dimethylphenoxy)propanoic acid is a functionalized ether-linked carboxylic acid primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals (e.g., anti-arrhythmic analogs) and agrochemicals. While not a marketed drug itself, its structural homology to fibrates (PPAR agonists) and phenoxy herbicides dictates its safety profile.
Toxicological Concern: Potential for hepatic peroxisome proliferation (rodent models) and oxidative stress via quinone-methide metabolite formation.
Physicochemical Determinants of Toxicity
The safety profile is governed by the molecule's lipophilicity and acid dissociation constants, which dictate membrane permeability and protein binding.
Property
Value (Experimental/Predicted)
Toxicological Implication
pKa (Acid)
4.76 ± 0.10
Exists as an anion at physiological pH (7.4), limiting BBB penetration but facilitating renal elimination via OATs (Organic Anion Transporters).
LogP (Octanol/Water)
2.6 – 2.9
Moderate lipophilicity; sufficient for dermal absorption. Potential for accumulation in fatty tissues is low to moderate.
Water Solubility
Low (Acid form) / High (Salt form)
Acid form precipitates in low pH environments (e.g., stomach), potentially causing local gastric irritation.
H-Bond Donors/Acceptors
1 / 3
Follows Lipinski’s Rule of 5; high oral bioavailability expected.
Mammalian Toxicity Profile
Acute Toxicity & Irritation
The compound acts as a direct contact irritant due to its carboxylic acid moiety and lipophilic phenol tail.
Skin: Causes localized dermatitis and defatting. The 2,6-dimethyl substitution increases lipophilicity compared to unsubstituted phenoxy acids, enhancing dermal penetration.
Eyes: Severe irritation risk. Acidic solutions can cause corneal opacity if not neutralized immediately.
Inhalation: Dust or mist causes mucosal inflammation (H335).
Systemic & Chronic Toxicity (SAR Analysis)
Based on structural read-across from Gemfibrozil and Mecoprop , the following systemic effects are predicted:
Hepatotoxicity (Peroxisome Proliferation):
Phenoxyalkanoic acids are known ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR
). Chronic exposure in rodents may induce hepatomegaly and peroxisome proliferation. Relevance to humans is debated but necessitates liver enzyme monitoring (ALT/AST) during preclinical trials.
Metabolic Bioactivation:
The 2,6-dimethyl substitution blocks ortho-hydroxylation. Metabolism is forced to the para-position or oxidation of the methyl groups.
Risk: Para-hydroxylation yields a 2,6-dimethylhydroquinone analog. Subsequent oxidation can form a reactive quinone methide , capable of depleting cellular glutathione (GSH) and causing oxidative stress.
Metabolic Fate & Pathways
Understanding the metabolism is critical for interpreting safety data. The compound undergoes Phase I functionalization followed by Phase II conjugation.
Predicted Metabolic Pathway Diagram
The following diagram illustrates the oxidative deactivation and potential bioactivation pathways.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].
Detection: UV at 270 nm (aromatic absorption).
Workflow Visualization
Caption: Standard synthesis and purification workflow for 3-(2,6-dimethylphenoxy)propanoic acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277685, 3-(2,6-Dimethylphenoxy)propanoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Carcinogenicity. Retrieved from [Link]
U.S. EPA (2024). CompTox Chemicals Dashboard: Phenoxy acid derivatives and predicted toxicity. Retrieved from [Link]
Protocols & Analytical Methods
Method
solubility of 3-(2,6-Dimethylphenoxy)propanoic acid in organic solvents
Application Note: Thermodynamic Solubility Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid in Organic Solvents Introduction & Chemical Profiling 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Thermodynamic Solubility Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid in Organic Solvents
Introduction & Chemical Profiling
3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a highly versatile aryloxypropanoic acid scaffold frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as PPAR agonists and fibrates, as well as complex agrochemicals[1]. Understanding its thermodynamic solubility across a spectrum of organic solvents is a fundamental prerequisite for optimizing reaction scaling, crystallization, and downstream purification workflows.
Mechanistic Causality of Solubility:
The solubility profile of 3-(2,6-Dimethylphenoxy)propanoic acid is dictated by the competing physicochemical properties of its two primary functional domains:
The Lipophilic Core: The 2,6-dimethylphenoxy moiety imparts significant hydrophobicity and steric bulk. This domain drives solubility in non-polar to moderately polar environments via London dispersion forces.
The Hydrogen-Bonding Terminus: The propanoic acid group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, heptane), the carboxylic acid groups predominantly self-associate to form stable, cyclic dimers. This dimerization shields the polar groups from the solvent, resulting in surprisingly low solubility despite the lipophilic core.
Solvent Disruption: When introduced to polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol), the solvent molecules outcompete the solute-solute dimerization. The solvent acts as a superior hydrogen bond acceptor (or donor), solvating the monomeric acid and exponentially increasing the compound's thermodynamic solubility[2].
Quantitative Solubility Matrix
The following table summarizes the baseline thermodynamic solubility of 3-(2,6-Dimethylphenoxy)propanoic acid across distinct organic solvent classes at 25°C.
Note: As specific empirical data for this exact CAS can be proprietary depending on the polymorphic form, the values below are extrapolated baselines based on the Hansen Solubility Parameters (HSP) of highly homologous aryloxypropanoic acids.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL at 25°C)
Mechanistic Interaction & Causality
Non-Polar
Hexane
1.89
< 5.0
Limited to weak dispersion forces; solute remains heavily dimerized.
Moderately Polar Aprotic
Dichloromethane (DCM)
9.1
25.0 - 50.0
Dipole-dipole interactions facilitate partial disruption of solute dimers.
Polar Protic
Methanol
32.7
> 150.0
Strong H-bond donation and acceptance fully solvates the monomeric acid.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 250.0
Superior H-bond acceptance completely disrupts solute-solute interactions.
To obtain precise, actionable data for process chemistry, the "gold standard" shake-flask method must be employed to determine the true thermodynamic equilibrium solubility[3]. This protocol is designed as a self-validating system to prevent false positives caused by supersaturation or undetected polymorphic transformations.
Phase 1: Preparation & Equilibration
Solid Excess Addition: Accurately weigh an excess amount of crystalline 3-(2,6-Dimethylphenoxy)propanoic acid (e.g., 100 mg) into a 10 mL glass vial.
Causality: An excess of the solid phase must be maintained throughout the experiment to ensure the solution reaches true thermodynamic saturation rather than a transient high-concentration dissolution[3].
Solvent Dispensation: Add exactly 5.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation.
Thermostated Agitation: Place the vials in an orbital shaker set to 25.0 ± 0.1°C at 150 RPM for 72 hours.
Causality: Thermodynamic equilibrium is time-dependent. Continuous agitation minimizes the boundary layer around the dissolving particles, while strict temperature control prevents temperature-gradient supersaturation[4].
Phase 2: Phase Separation & System Validation
Time-Course Sampling (Self-Validation): Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.
Causality: Comparing the concentration across three time points proves that equilibrium has been achieved. If the concentration at 72h equals the concentration at 48h, the system is validated as stable[2].
Centrifugation & Filtration: Centrifuge the aliquots at 10,000 RPM for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to most organic solvents. Filtration removes sub-visible micro-particulates that would otherwise be injected into the HPLC, artificially inflating the measured solubility[5].
HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using HPLC-UV at the compound's λmax (typically ~270-280 nm for the phenoxy aromatic ring).
Residual Solid Analysis (Crucial QC): Recover the undissolved solid from the 72-hour vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. Verifying that the residual solid matches the starting material's crystal lattice ensures the measured solubility corresponds to the intended polymorph[3].
Workflow Visualization
Caption: Workflow for the thermodynamic solubility determination of 3-(2,6-Dimethylphenoxy)propanoic acid.
Strategic Synthesis and Protocol Guide: Ester Derivatives of 3-(2,6-Dimethylphenoxy)propanoic Acid
Abstract & Strategic Significance 3-(2,6-Dimethylphenoxy)propanoic acid is a pivotal pharmacophore scaffold, structurally related to the anti-arrhythmic agent Mexiletine and various opioid antagonists. The 2,6-dimethyl s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
3-(2,6-Dimethylphenoxy)propanoic acid is a pivotal pharmacophore scaffold, structurally related to the anti-arrhythmic agent Mexiletine and various opioid antagonists. The 2,6-dimethyl substitution pattern on the phenyl ring provides significant metabolic stability by blocking the primary sites of cytochrome P450-mediated hydroxylation and introducing steric bulk that modulates receptor binding affinity.
Esterification of this carboxylic acid is a critical transformation in drug development for three primary reasons:
Prodrug Design: Masking the ionizable carboxylate to enhance lipophilicity and blood-brain barrier (BBB) permeability.
Synthetic Intermediates: Facilitating further functionalization (e.g., reduction to aldehydes/alcohols or amidation) where the free acid is reactive or incompatible.
Library Generation: Rapid diversification of the C-terminus to probe structure-activity relationships (SAR) in binding pockets (e.g.,
-adrenoceptors or opioid receptors).
This guide details three validated protocols for preparing ester derivatives, selected based on the steric and electronic nature of the target alcohol.
Chemical Background & Retrosynthetic Logic
The synthesis of the parent acid, 3-(2,6-dimethylphenoxy)propanoic acid, typically proceeds via a Williamson-type ether synthesis or a Michael addition. Understanding the starting material's purity is crucial before esterification.
Preparation of Starting Material (Brief)
If the parent acid is not commercially available, it can be synthesized by reacting 2,6-dimethylphenol with 3-chloropropanoic acid (or 3-bromopropanoic acid) under basic conditions (NaOH/H₂O) [1].
Key Structural Feature: The ether linkage is stable, but the 2,6-dimethyl groups create a "picket fence" steric environment. While this affects the phenyl ring's reactivity, the propanoic acid side chain is sufficiently flexible and distal that standard esterification kinetics remain favorable.
Best for: Secondary alcohols, phenols, or when high reactivity is required.
Mechanism: Activation via acyl chloride followed by nucleophilic acyl substitution.
HPLC method development for 3-(2,6-Dimethylphenoxy)propanoic acid detection
Application Note: HPLC Method Development for the Quantitation of 3-(2,6-Dimethylphenoxy)propanoic Acid Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development for the Quantitation of 3-(2,6-Dimethylphenoxy)propanoic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 3-(2,6-Dimethylphenoxy)propanoic acid (3-DMPPA). As a primary oxidative metabolite and process impurity of the anti-arrhythmic drug Mexiletine , accurate detection of 3-DMPPA is critical for pharmacokinetic profiling and purity analysis. This guide utilizes a "First Principles" approach, prioritizing pH-dependent retention behavior to separate the acidic metabolite from the basic parent drug. The method employs a C18 stationary phase with acidic mobile phase conditions to ensure protonation of the carboxylic moiety, achieving high resolution and sensitivity.
Introduction & Chemical Context
3-(2,6-Dimethylphenoxy)propanoic acid is structurally characterized by a lipophilic 2,6-xylyl ether tail and a hydrophilic carboxylic acid head. In drug development, it appears in two critical contexts:
Metabolism: It is a Phase I oxidative metabolite of Mexiletine formed via deamination and subsequent oxidation.
Impurity Profiling: It serves as a tracked impurity in the synthesis of phenoxy-alkyl derivatives.
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
Buffer Additive: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
Chromatographic Conditions
Parameter
Setting
Rationale
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Maintains pH < pKa to keep analyte neutral (protonated).
Mobile Phase B
Acetonitrile (100%)
Strong elution solvent for the aromatic ring.
Flow Rate
1.0 mL/min
Standard backpressure/efficiency balance for 4.6mm ID columns.
Column Temp
30°C
Improves mass transfer and peak symmetry.
Injection Volume
10 µL
Standard loop size; adjust based on sensitivity needs.
Detection (UV)
210 nm (Quantitation) 262 nm (Selectivity)
210 nm targets the carbonyl/ring (high sensitivity). 262 nm is specific to the xylyl ether.
Gradient Profile
A gradient is recommended to separate the acidic metabolite (early eluting) from the highly retained parent drug (Mexiletine) or neutral impurities (2,6-dimethylphenol).
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Initial equilibration (High aqueous for retention).
For plasma or urine analysis, Solid Phase Extraction (SPE) is superior to protein precipitation for acidic metabolites.
Protocol: Mixed-Mode Anion Exchange (MAX) SPE
Since the analyte is an acid, a Mixed-Mode Anion Exchange cartridge yields the highest purity by trapping the deprotonated acid.
Figure 2: SPE Workflow. Loading at neutral pH binds the ionized acid to the cartridge; eluting with acid neutralizes it, releasing it into the organic solvent.
Detailed Steps:
Pre-treatment: Dilute 200 µL Plasma with 200 µL 50mM Ammonium Acetate (pH 7.0). Note: High pH ensures the acid is negatively charged to bind to the anion exchange resin.
Conditioning: 1 mL MeOH followed by 1 mL Water.
Loading: Load pre-treated sample.
Washing: Wash with 5% Methanol in Water (removes proteins/salts).
Elution: Elute with 1 mL Methanol containing 2% Formic Acid. Note: Acid neutralizes the analyte, breaking the ionic interaction.
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Validation Parameters (Acceptance Criteria)
Parameter
Acceptance Criteria
Notes
Linearity
R² > 0.999
Range: 0.5 µg/mL to 50 µg/mL.
Precision (RSD)
< 2.0% (System Suitability)
Based on 6 replicate injections of Standard.
Resolution (Rs)
> 2.0
Between 3-DMPPA and nearest peak (e.g., Mexiletine).
Tailing Factor
0.8 – 1.5
Acidic mobile phase is crucial to prevent tailing.
LOD/LOQ
~0.05 µg/mL (LOQ)
Estimated at 210 nm UV.
Troubleshooting Guide
Issue: Peak Tailing.
Cause: Secondary interactions with silanols or insufficient protonation.
Fix: Lower Mobile Phase pH to 2.5 using Phosphate buffer instead of Formic Acid, or use an "End-capped" column.
Issue: Retention Time Drift.
Cause: Incomplete column re-equilibration.
Fix: Extend the post-gradient equilibration time from 5 mins to 8 mins.
Issue: Low Recovery in SPE.
Cause: Sample pH too low during loading.
Fix: Ensure sample pH is > 5.0 during loading to keep the analyte ionized (
) for anion exchange binding.
References
USP Monograph: Mexiletine Hydrochloride. United States Pharmacopeia (USP 29-NF 24). (Describes the separation of related impurities using Acetate/Methanol buffers). 3
PubChem Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid. National Center for Biotechnology Information. (Physicochemical data source).
Kaniwa, N., et al. "Metabolic pathway of mexiletine in humans." Drug Metabolism and Disposition.
BenchChem Application Guide. "HPLC Analysis of Phenoxy Propanoic Acids." (General protocols for phenoxy-acid derivatives on C18). 4
Scientific Context:
3-(2,6-Dimethylphenoxy)propanoic acid is a specialized phenoxy-acid derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of a 2,6-dimethylphenol core ether-linked to a propanoic acid tail. This scaffold is significant for two primary reasons:
Metabolic Modulation: It shares structural homology with fibrates and PPAR (Peroxisome Proliferator-Activated Receptor) agonists, making it a valuable probe for exploring lipid metabolism pathways.
Bioisosterism: The 2,6-dimethyl substitution pattern provides steric hindrance that can metabolically stabilize the ether linkage against cytochrome P450 oxidative dealkylation, a common liability in drug design.
Part 2: Safety & Handling Protocol (Risk Management)
H335: May cause respiratory irritation.[4][5][7][8]
Storage & Stability:
Temperature: Store at Room Temperature (20–25°C) . While many organic acids are stable, the low melting point (47–48°C) requires protection from heat sources to prevent caking or partial melting.
Atmosphere: Hygroscopic potential is low, but storage in a desiccator is recommended to maintain stoichiometry for precise weighing.
Incompatibility: Strong oxidizing agents and strong bases.
Protocol 1: Safe Handling Decision Tree
Figure 1: Operational decision tree for safe handling and spill management.
Part 3: Preparation & Solubilization Protocols
Solubility Profile
Solvent
Solubility Rating
Concentration Limit (Approx.)
Application
DMSO
High
> 50 mM
Stock solutions for bioassays
Ethanol
High
> 50 mM
Chemical synthesis / Crystallization
Water
Low
< 1 mM
Not recommended for stocks
0.1M NaOH
High
> 100 mM
Aqueous delivery (forms Sodium salt)
Chloroform
Moderate
~ 20 mM
NMR Analysis
Protocol 2: Preparation of 50 mM Stock Solution (10 mL)
Objective: Create a stable stock solution for in vitro assays.
Weigh 97.1 mg ± 0.5 mg of the substance into a 20 mL scintillation vial.
Solubilization:
Add 5 mL of molecular biology grade DMSO.
Vortex for 30 seconds. The solid should dissolve rapidly due to the lipophilic dimethylphenoxy group.
Add remaining DMSO to bring total volume to 10 mL .
Sterilization (Optional but Recommended):
Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).
Storage:
Aliquot into 500 µL tubes.
Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.
Part 4: Experimental Application (Derivatization)
Context: Researchers often use this compound as a building block, coupling the carboxylic acid to amines to create amide derivatives (e.g., testing for biological activity).
Protocol 3: Amide Coupling (EDC/HOBt Method)
Reaction Scheme:
Materials:
3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)
Target Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA (3.0 equiv)
Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Procedure:
Activation:
In a round-bottom flask, dissolve 194 mg (1.0 mmol) of 3-(2,6-Dimethylphenoxy)propanoic acid in 5 mL of DCM.
Add 162 mg (1.2 mmol) of HOBt and 230 mg (1.2 mmol) of EDC·HCl.
Stir at room temperature for 15 minutes to form the active ester.
Coupling:
Add the Target Amine (1.1 mmol) .
Add 522 µL (3.0 mmol) of DIPEA dropwise.
Flush with Nitrogen/Argon and seal.
Stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
Work-up:
Dilute with 20 mL DCM.
Wash sequentially with:
10 mL 1M HCl (removes unreacted amine/DIPEA).
10 mL Sat. NaHCO₃ (removes unreacted acid/HOBt).
10 mL Brine.
Dry over MgSO₄, filter, and concentrate in vacuo.
Part 5: Analytical Verification (QC)
HPLC Method Parameters:
To verify purity or monitor reaction progress, use the following reverse-phase gradient.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (amide/acid absorption) and 270 nm (aromatic ring).
Gradient:
Time (min)
% Mobile Phase B
0.0
10
10.0
90
12.0
90
12.1
10
15.0
10
Protocol 4: Analytical Logic Flow
Figure 2: Workflow for HPLC quality control validation.
References
PubChem. (2026). Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid. National Library of Medicine. Retrieved March 6, 2026, from [Link]
Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-447.[9][10] (Cited for structural analog comparison). [Link]
Strategic Crystallization for the Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid
An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a detailed guide to the purification of 3-(2,6-dimethylphenoxy)propanoic acid via crystallization. It explores the fu...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed guide to the purification of 3-(2,6-dimethylphenoxy)propanoic acid via crystallization. It explores the fundamental principles governing crystal formation and presents validated protocols for cooling, anti-solvent, and evaporative crystallization techniques. The content is designed for researchers, chemists, and process development professionals seeking to achieve high purity of this and structurally similar carboxylic acids. Emphasis is placed on the rationale behind procedural steps, solvent selection strategies, and troubleshooting common crystallization challenges to ensure the development of robust and reproducible purification processes.
Introduction: The Importance of Purity
3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative whose utility in pharmaceutical and chemical synthesis is critically dependent on its purity. Impurities, which may include starting materials, byproducts, or degradation products, can significantly impact downstream reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs).[1][2] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[2][3]
Physicochemical Profile of 3-(2,6-Dimethylphenoxy)propanoic acid
Understanding the molecule's properties is fundamental to designing a successful crystallization strategy.
Contains a carboxylic acid group, an ether linkage, and a substituted aromatic ring.
Key Features
The carboxylic acid moiety allows for strong hydrogen bonding, which is conducive to forming a stable crystal lattice. The dimethylphenoxy group introduces significant non-polar character.
This dual hydrophilic (carboxylic acid) and lipophilic (dimethylphenoxy) nature dictates its solubility profile, making solvent selection a critical first step.
The Crystallization Workflow: A Strategic Overview
The path from a crude solid to a highly pure crystalline product follows a structured, multi-step process. The selection of a specific technique depends on the solute's solubility properties.
Caption: General workflow for purification by crystallization.
Foundational Principle: Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process.[7] An ideal solvent system should exhibit a significant difference in solubility for the target compound at different temperatures (for cooling crystallization) or a stark contrast in solubility between the solvent and anti-solvent.
Screening Strategy:
A systematic screening of solvents from different classes is recommended. Based on the structure of 3-(2,6-dimethylphenoxy)propanoic acid, the following solvents are suggested starting points.
Solvent Class
Example Solvents
Rationale for Screening
Polar Protic
Isopropanol, Ethanol, Water
The carboxylic acid group may interact favorably with protic solvents. Water is likely to be a poor solvent or anti-solvent.
Dipolar Aprotic
Acetone, Ethyl Acetate
Solvents with moderate polarity that can dissolve the compound through dipole-dipole interactions.
Non-Polar
Heptane, Toluene, Cyclohexane
The dimethylphenoxy group suggests solubility in non-polar solvents. These are strong candidates for use as anti-solvents.[8]
The Golden Rule: For cooling crystallization, the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[3] For anti-solvent crystallization, the compound must be highly soluble in the primary solvent and poorly soluble in the anti-solvent, with both liquids being fully miscible.[1][9]
Decision-Making for Technique Selection
The optimal crystallization method is determined by the compound's solubility behavior.
Caption: Decision tree for selecting a crystallization method.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization
Methodology:
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(2,6-dimethylphenoxy)propanoic acid. Add a minimal amount of the selected solvent (e.g., isopropanol) and a magnetic stir bar.
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add the solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.[3]
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective deposition of the target molecule onto the growing lattice.[11]
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C), until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This technique is highly effective when the compound is very soluble in one solvent and nearly insoluble in another.[9][12] Supersaturation is achieved by adding the "anti-solvent" to a solution of the compound, which reduces the overall solubility of the solute.[13]
Methodology:
Dissolution: Dissolve the crude 3-(2,6-dimethylphenoxy)propanoic acid in a minimal amount of a "good" solvent (e.g., acetone) at room temperature with stirring.
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane or water) dropwise using a dropping funnel. The rate of addition is a critical parameter; a slower rate generally leads to larger and purer crystals.[12]
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, which indicates the onset of nucleation.
Crystal Growth: Once turbidity is observed, stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. If desired, more anti-solvent can be added slowly to further increase the yield.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Slow Evaporation
This method is particularly useful for generating very high-quality crystals for analytical purposes (like X-ray crystallography) or when the compound's solubility is not highly dependent on temperature.[3][14] Supersaturation is achieved as the solvent volume decreases.[5]
Methodology:
Dissolution: Dissolve the crude compound in a suitable solvent (e.g., ethyl acetate) in a beaker or Erlenmeyer flask. Do not create a fully saturated solution; ensure all solute is dissolved with some excess solvent.
Evaporation: Cover the container with a perforated material (e.g., Parafilm with small holes poked in it) to allow for slow solvent evaporation while preventing dust from entering.
Incubation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.
Collection & Drying: Once a suitable quantity of crystals has formed, decant the remaining solvent and collect the crystals. Dry them briefly under a gentle stream of nitrogen or in a desiccator.
Troubleshooting Common Issues
Problem
Probable Cause
Suggested Solution
Oiling Out
The solution becomes supersaturated at a temperature above the compound's melting point, or the rate of supersaturation is too high.
Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure a slower cooling or anti-solvent addition rate.[12]
No Crystals Form
The solution is not sufficiently supersaturated, or nucleation is inhibited.
Try scratching the inside of the flask with a glass rod to create nucleation sites.[3] Add a single "seed" crystal from a previous batch.[1] If cooling, place in a colder bath. If using anti-solvent, add more.
Poor Recovery/Low Yield
Too much solvent was used during dissolution; the compound has significant solubility even in the cold solvent; crystals were washed with warm solvent.
Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Always wash crystals with ice-cold solvent.
Impure Product
Cooling or precipitation was too rapid, trapping impurities. The washing step was inadequate.
Slow down the rate of cooling or anti-solvent addition.[11] Ensure the filter cake is washed thoroughly with cold solvent. A second recrystallization may be necessary.
Conclusion
Crystallization is a cornerstone technique for the purification of 3-(2,6-dimethylphenoxy)propanoic acid. By systematically evaluating solvent systems and selecting the appropriate method—cooling, anti-solvent, or evaporation—researchers can consistently achieve high levels of purity. The protocols and principles outlined in this guide provide a robust framework for developing an efficient, scalable, and reproducible purification process, ensuring the quality required for demanding applications in drug development and chemical synthesis.
References
Purification of carboxylic acids by complexation with selective solvents.
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temper
Continuous Heterogeneous Crystalliz
Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.MDPI (2026).
Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents.
Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.CORE (2013).
Chemical Properties of Propanoic acid (CAS 79-09-4).Cheméo.
Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.MDPI (2022).
Process for the purification of 2, 6-dimethylphenol.
Application Note: Optimization of Amide Coupling Reactions Utilizing 3-(2,6-Dimethylphenoxy)propanoic Acid
Executive Summary & Substrate Profiling Amide bond formation remains a cornerstone of synthetic and medicinal chemistry, utilized extensively in the development of pharmaceuticals, polymers, and complex natural products[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Profiling
Amide bond formation remains a cornerstone of synthetic and medicinal chemistry, utilized extensively in the development of pharmaceuticals, polymers, and complex natural products[1]. This application note provides a comprehensive, self-validating guide for the amide coupling of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5)[2] with various primary and secondary amines.
Structural & Mechanistic Insights:
3-(2,6-Dimethylphenoxy)propanoic acid features a highly lipophilic, electron-rich aryloxy group. While the 2,6-dimethyl substitution creates significant steric bulk around the ether oxygen, the propanoic acid linker (
) physically isolates the reactive carbonyl center from this steric hindrance.
Expertise Insight: Because this substrate lacks an
-chiral center, the risk of epimerization (a common issue in peptide synthesis) is non-existent[1]. Therefore, the selection of coupling reagents does not need to account for racemization suppression[3]. Instead, optimization must focus entirely on reaction kinetics (driven by amine nucleophilicity) and solubility (driven by the highly lipophilic phenoxy moiety).
Strategy Selection & Mechanistic Causality
The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the in situ generation of a highly electrophilic active ester[4].
The EDC/HOBt System (Standard Amines)
For primary and unhindered aliphatic amines, the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the gold standard[4].
Causality: EDC activates the acid to form an unstable O-acylisourea intermediate. If left unchecked, this intermediate can undergo a deleterious rearrangement to a dead-end N-acylurea. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-active ester[5]. Furthermore, EDC generates a water-soluble urea byproduct, allowing for seamless purification via simple aqueous extraction[6].
The HATU System (Challenging Amines)
For secondary amines, anilines, or sterically hindered nucleophiles, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are required[7].
Causality: HATU converts the acid into an OAt-active ester. The critical advantage of HATU over older reagents (like HBTU) is the presence of a nitrogen atom at the 7-position of the HOAt ring. This nitrogen acts as a neighboring basic group, coordinating the incoming weak amine via a cyclic hydrogen-bonded transition state, drastically accelerating the aminolysis step[4].
Workflow for selecting coupling conditions based on amine nucleophilicity.
Quantitative Reagent Comparison
To streamline reaction design, the following table summarizes the operational parameters for activating 3-(2,6-Dimethylphenoxy)propanoic acid.
Reagent System
Active Intermediate
Optimal Amine Scope
Solvent
Byproduct Properties
Relative Cost
EDC·HCl / HOBt
OBt-Active Ester
Primary, Aliphatic
DCM or DMF
Water-soluble urea
Low
HATU / DIPEA
OAt-Active Ester
Secondary, Anilines
DMF
TMU (Water-soluble)
High
TCFH / NMI
N-Acyl Imidazolium
Highly Deficient
MeCN or Neat
Tetramethylurea
Moderate
T3P / Pyridine
Mixed Anhydride
Primary, Secondary
EtOAc or DCM
Water-soluble phosphate
Moderate
Data synthesized from established amide coupling benchmarks and mechanochemical amidation protocols[8],[9].
This protocol leverages the lipophilicity of the substrate by utilizing Dichloromethane (DCM) to ensure complete dissolution, followed by a self-validating aqueous workup[3].
Reagents:
3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)
Primary Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous DCM (0.1 M relative to acid)
Step-by-Step Methodology:
Substrate Dissolution: Charge a flame-dried round-bottom flask with 3-(2,6-Dimethylphenoxy)propanoic acid and anhydrous DCM. Stir under a nitrogen atmosphere.
Activation: Add HOBt, followed by EDC·HCl. Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature thermal degradation of the highly reactive O-acylisourea intermediate before the OBt-ester can form[4].
Ester Formation: Stir at 0 °C for 15 minutes, then allow warming to room temperature for 30 minutes.
Aminolysis: Add the primary amine followed dropwise by DIPEA.
Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting acid is UV-active (due to the phenoxy ring); successful conversion is indicated by the disappearance of the baseline acid spot and the appearance of a higher-Rf amide spot.
Aqueous Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. The EDC urea byproduct partitions entirely into the aqueous phase[6].
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amide.
For challenging couplings (e.g., anilines or sterically hindered secondary amines), HATU in a highly polar aprotic solvent is required to stabilize the transition state[7],[10].
Mechanism of HATU-mediated amide bond formation via OAt-active ester.
Reagents:
3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)
Electron-Deficient Amine (1.2 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
Deprotonation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Causality: The acid must be fully deprotonated to a carboxylate anion to act as a nucleophile against the uronium salt (HATU)[4].
Active Ester Generation: Add HATU in one portion. The solution will typically turn a distinct yellow color, indicating the formation of the OAt-active ester and the release of the HOAt anion. Stir for 10 minutes.
Aminolysis: Add the challenging amine. Stir at room temperature for 12–18 hours. Causality: The nitrogen atom in the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the weak amine nucleophile to drive the reaction forward[5].
Workup (Self-Validation): Quench the reaction with water and extract with Ethyl Acetate (EtOAc). To completely remove the high-boiling DMF solvent, wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Self-Validation: The LiCl specifically breaks the DMF-water emulsion, ensuring DMF partitions entirely into the aqueous phase, leaving a clean organic layer.
Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if trace tetramethylurea (TMU) byproduct remains.
References[4] Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem - Link[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications - Link[5] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety - PeptideChemistry - Link[7] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP - NIH PMC - Link[8] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - ChemRxiv - Link[10] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - RSC Publishing - Link[2] 3-(2,6-Dimethylphenoxy)propanoic acid | CAS#:22383-95-5 - Chemsrc - Link[1] Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem - Link[3] Amide Synthesis - Fisher Scientific - Link[9] Amide synthesis by acylation - Organic Chemistry Portal - Link
storage conditions and shelf life of 3-(2,6-Dimethylphenoxy)propanoic acid
Application Note: Storage Protocols and Shelf Life Determination for 3-(2,6-Dimethylphenoxy)propanoic Acid Executive Summary 3-(2,6-Dimethylphenoxy)propanoic acid (CAS 13335-71-2) is a critical organic building block use...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Storage Protocols and Shelf Life Determination for 3-(2,6-Dimethylphenoxy)propanoic Acid
Executive Summary
3-(2,6-Dimethylphenoxy)propanoic acid (CAS 13335-71-2) is a critical organic building block used in the synthesis of pharmaceutical intermediates, particularly for
-adrenoceptor antagonists and kinase inhibitors.[1] While chemically robust due to its ether linkage and steric protection from the 2,6-dimethyl substitution, improper storage can lead to hydrolytic degradation or oxidative discoloration.[1]
This guide defines the Standard Operating Procedure (SOP) for the storage, handling, and re-validation of this compound. Under optimal conditions (sealed, dry, 20–25°C), the solid substance exhibits a shelf life exceeding 3 years .[1]
Chemical Identity & Physicochemical Profile
Parameter
Specification
Chemical Name
3-(2,6-Dimethylphenoxy)propanoic acid
CAS Number
13335-71-2
Molecular Formula
Molecular Weight
194.23 g/mol
Physical State
White to off-white crystalline powder
Melting Point
96–100°C (Typical)
pKa (Predicted)
~4.75 (Carboxylic acid)
Solubility
Soluble in DMSO, Methanol, Chloroform; Low solubility in water.[1][2][3]
Stability Mechanisms & Degradation Pathways[4]
To understand the storage requirements, one must analyze the molecule's specific vulnerabilities:
Ether Linkage Stability: The ether bond connecting the phenyl ring and the propanoic acid chain is generally stable against hydrolysis under neutral and basic conditions. However, strong acidic environments combined with heat can induce cleavage.[1]
Steric Protection: The methyl groups at the 2 and 6 positions of the phenyl ring provide steric hindrance, protecting the ether oxygen from enzymatic or oxidative attack relative to unsubstituted phenoxy acids.
Carboxylic Acid Reactivity: The primary instability risk lies in the carboxylic acid group, which can undergo:
Salt Formation: Reaction with atmospheric ammonia or basic impurities.
Esterification: If stored in alcoholic solvents (e.g., methanol) for prolonged periods.
Hygroscopicity: While not intensely hygroscopic, the acid functionality can attract moisture, leading to clumping and potential microbial growth if the container is compromised.
Detailed Storage Protocols
A. Solid State Storage (Long-Term)
Temperature: Controlled Room Temperature (CRT), 20°C to 25°C. Refrigeration (2-8°C) is acceptable but generally unnecessary unless the environment is humid.
Container: Amber glass vials or high-density polyethylene (HDPE) bottles.
Atmosphere: inert gas backfill (Argon or Nitrogen) is recommended for storage exceeding 1 year to prevent slow oxidation of the aromatic ring.
Desiccation: Store with a silica gel packet to maintain low humidity (<40% RH).
B. Solution State Storage (Short-Term)
Solvent Choice: DMSO or Ethanol. Avoid water or alkaline buffers for long-term storage to prevent salt precipitation or microbial growth.
Temperature: -20°C is mandatory for solutions to prevent solvent evaporation and concentration shifts.
Duration: Discard solutions after 3 months or re-validate via HPLC.
C. Storage Decision Workflow
Figure 1: Decision tree for determining optimal storage conditions based on physical state and duration.[1]
Shelf Life and Re-Test Policy
Shelf life is not an expiration date but a guarantee of specification compliance.
Storage Condition
Estimated Shelf Life
Re-Test Interval
Solid (20-25°C, Dark)
3 Years
Every 12 Months
Solid (2-8°C, Desiccated)
5 Years
Every 24 Months
Solution (DMSO, -20°C)
3 Months
Every 1 Month
Re-Test Criteria:
Upon reaching the re-test date, the compound should be analyzed. If it passes the following specifications, the shelf life can be extended by 12 months.
Appearance: White powder (Yellowing indicates oxidation).
Purity (HPLC):
.
Proton NMR: Confirm integrity of the ether linkage (triplet at
ppm) and methyl groups (singlet at ppm).
Quality Control & Validation Protocol
To validate the integrity of the compound after storage, use the following HPLC method. This method separates the parent acid from potential phenol degradation products.
HPLC Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (COOH) and 254 nm (Aromatic).
QC Workflow Diagram
Figure 2: Quality Control workflow for re-validating stored samples.
Handling and Safety (SDS Summary)
While 3-(2,6-Dimethylphenoxy)propanoic acid is not classified as a highly hazardous substance, standard laboratory safety is required.[1]
Technical Support Center: Optimizing 3-(2,6-Dimethylphenoxy)propanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid . This compound is a critical building block in the development of mitochondrial-targeted antioxidants and cytoprotective...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid . This compound is a critical building block in the development of mitochondrial-targeted antioxidants and cytoprotective agents[1]. However, its synthesis is notoriously challenging. The severe steric hindrance imparted by the two ortho-methyl groups on the phenol ring drastically reduces the rate of bimolecular nucleophilic substitution (SN2), often resulting in poor yields and complex purification workflows.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized Standard Operating Procedure (SOP) to help you maximize your reaction yield.
Process Workflow Overview
The most reliable route to synthesize 3-(2,6-dimethylphenoxy)propanoic acid is a two-step process: a modified Williamson ether synthesis using an ester-protected alkyl halide, followed by a mild saponification.
Fig 1: Two-step synthesis of 3-(2,6-dimethylphenoxy)propanoic acid via an ester intermediate.
Troubleshooting & FAQs
Q1: Why is my yield <20% when I react 2,6-dimethylphenol directly with 3-bromopropanoic acid?
A1: You are encountering a combination of electrostatic repulsion and steric hindrance. When using the free carboxylic acid (3-bromopropanoic acid), you must use at least two equivalents of base. This deprotonates the carboxylic acid, forming a carboxylate anion. The negatively charged phenoxide nucleophile is electrostatically repelled by the negatively charged carboxylate on the electrophile. Combined with the steric bulk of the ortho-methyl groups, the SN2 SN2 trajectory is effectively blocked[1].
Solution: Always use an esterified electrophile, such as ethyl 3-bromopropanoate , to eliminate electrostatic repulsion.
Q2: I switched to ethyl 3-bromopropanoate, but my yield is still stuck at 40%. I see a lot of unreacted phenol and a new byproduct. What is happening?
A2: Your reaction is suffering from competing E2 elimination . Because the SN2 pathway is sterically slowed, the phenoxide acts as a base rather than a nucleophile, deprotonating the
-carbon of ethyl 3-bromopropanoate to form ethyl acrylate and regenerating the phenol[2].
Solution: Lower the reaction temperature from reflux to 75–80°C and add a catalytic amount of Potassium Iodide (KI) (0.1–0.2 eq). KI acts as a Finkelstein catalyst, converting the alkyl bromide to an alkyl iodide in situ. Iodine is a superior leaving group, which accelerates the SN2 rate enough to outcompete the E2 pathway.
Fig 2: Competing SN2 and E2 pathways during the etherification of sterically hindered phenols.
Q3: What is the optimal base and solvent combination for this etherification?
A3: The optimal system is Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) . This leverages the "Cesium Effect"[3]. In polar aprotic solvents like DMF, the large ionic radius and low charge density of the cesium cation result in a highly dissociated ion pair. This leaves the 2,6-dimethylphenoxide anion highly "naked" and exceptionally nucleophilic, allowing it to overcome the steric barrier that typically inhibits macrocyclizations and hindered etherifications[3].
Q4: My saponification step (ester to acid) is incomplete, yielding a messy biphasic mixture. How do I improve this?
A4: Ethyl 3-(2,6-dimethylphenoxy)propanoate is highly lipophilic and will not dissolve in purely aqueous NaOH, leading to a biphasic mixture where hydrolysis only occurs at the phase boundary.
Solution: Use a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water. THF fully solubilizes the ester, creating a homogeneous reaction mixture. Use Lithium Hydroxide (LiOH) at 40°C for clean, quantitative conversion.
Optimization Data: Base & Solvent Screening
The following table summarizes the quantitative yield data for the synthesis of the intermediate ester (Ethyl 3-(2,6-dimethylphenoxy)propanoate) under various conditions.
Note: Alternative approaches like the Mitsunobu reaction can be used for sterically hindered phenols, but they require high concentrations and sonication to achieve viable rates[4], making the Cs₂CO₃-mediated Williamson ether synthesis more scalable.
Standard Operating Procedure (SOP)
Step 1: Synthesis of Ethyl 3-(2,6-dimethylphenoxy)propanoate
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and Potassium Iodide (KI, 0.1 eq). Stir the suspension at room temperature for 15 minutes to generate the phenoxide.
Heating: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).
Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Saponification to 3-(2,6-Dimethylphenoxy)propanoic acid
Solubilization: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and H₂O (0.2 M concentration).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir the homogeneous mixture at 40°C for 4 hours.
Acidification (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. The product will precipitate as a white solid.
Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to yield pure 3-(2,6-dimethylphenoxy)propanoic acid.
References
Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria. National Institutes of Health (NIH) / PubMed Central.1
Solvents and Solvent Effects in Organic Chemistry (Third Edition). Weebly / Wiley-VCH.3
Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. ResearchGate.5
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications - The Journal of Organic Chemistry.4
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenoxy Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for substitution reactions invol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for substitution reactions involving the sterically demanding 2,6-dimethylphenoxy moiety. The inherent steric bulk of the two ortho-methyl groups presents significant challenges to achieving high yields and selectivities. This resource consolidates field-proven insights and methodologies to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges and questions encountered when working with 2,6-dimethylphenoxy substrates.
Q1: My C-O or C-N cross-coupling reaction with a 2,6-dimethylphenol derivative is failing or giving very low yields. What is the most likely reason?
A: The primary culprit is almost always steric hindrance. The two methyl groups flanking the phenolic oxygen (or a leaving group on the ring) create a sterically crowded environment. This congestion severely impedes the approach of the nucleophile and can disrupt key steps in the catalytic cycle, particularly the reductive elimination step in palladium-catalyzed reactions.[1][2] This final, bond-forming step is often the rate-limiting step in cross-coupling reactions involving bulky substrates.[1][3]
Q2: How can I confirm that steric hindrance, and not another factor, is the main issue in my reaction?
A: A simple diagnostic experiment can be very revealing. Set up a parallel reaction using a less hindered analogue, such as phenol or p-cresol, under the exact same conditions. If the reaction with the less hindered substrate proceeds efficiently while the 2,6-dimethylphenoxy substrate fails, it strongly indicates that steric hindrance is the dominant challenge.
Q3: Are there any "go-to" catalyst systems you recommend as a starting point for these challenging substrates?
A: Yes, for palladium-catalyzed reactions (like Buchwald-Hartwig amination or etherification), it is crucial to use catalysts equipped with bulky, electron-rich phosphine ligands.[1][4] These ligands are designed to promote the difficult reductive elimination step and stabilize the active monoligated palladium species.[5]
Recommended Starting Ligands:XPhos , RuPhos , and other advanced dialkylbiaryl phosphines are excellent starting points. They have demonstrated broad applicability in coupling hindered substrates.[1]
Palladium Source: Using a pre-catalyst, such as an XPhos Pd G3 precatalyst, can improve reproducibility by eliminating variables associated with in-situ catalyst formation.[6][7]
For Ullmann-type C-O couplings, copper-based systems with specific ligands like picolinic acid have shown success with hindered phenols.[8][9]
Q4: I'm observing significant amounts of hydrodehalogenation or other side products. What causes this?
A: Side reactions are common when the desired productive catalytic cycle is slow. The increased steric bulk can make the desired reductive elimination step less favorable, opening the door to alternative pathways.[10] For instance, β-hydride elimination can become a competing pathway if the nucleophile has available β-hydrogens.[10] Undesired reactions between the palladium(II) catalyst and organometallic reagents can also occur if the C-H activation or oxidative addition is slow.[11] Careful selection of the ligand, base, and temperature is critical to favor the desired reaction pathway.
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting advice for specific experimental problems.
Problem: Low or No Conversion
Low conversion is the most frequent issue. The following workflow provides a systematic approach to optimizing the reaction conditions.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
The choice of ligand is paramount. Standard ligands like triphenylphosphine are often ineffective. You must use ligands specifically designed to overcome steric challenges.
Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands serve two critical functions:
Promoting Reductive Elimination: Their steric bulk forces the metal center into a geometry that facilitates the final bond-forming step, which is often hindered.[3][5]
Stabilizing the Active Catalyst: They stabilize the highly reactive, monoligated L-Pd(0) species, which is believed to be the key intermediate that undergoes oxidative addition.[1]
Data-Driven Ligand Screening:
Ligand
Typical Pd Source
Key Features
Ideal For
XPhos
Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3
Highly active and versatile. A robust starting point.
General C-N and C-O couplings of hindered substrates.[12]
RuPhos
Pd₂(dba)₃, RuPhos Pd G3
Often effective for Negishi couplings and aminations.[13]
When XPhos gives suboptimal results, particularly with heteroaryl substrates.[13]
BrettPhos
BrettPhos Pd G3
Extremely bulky, provides wide scope for C-N couplings.[14]
Particularly challenging aminations, including hindered primary amines.[10]
The base and solvent system plays a crucial role in both solubility and reactivity. The choice of base can profoundly influence the reaction outcome.[4]
Bases: For C-N and C-O couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine or alcohol effectively.[7][15] However, if base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, often requiring higher temperatures.[7]
Solvents: Aprotic, non-coordinating solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most common choices.[15] The solvent can influence the stability of catalytic intermediates.[16]
Reactions with sterically hindered substrates often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[17] If thermal heating is insufficient, microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion.[18]
Part 3: Advanced Protocols & Methodologies
If standard troubleshooting fails, switching to an alternative, well-established protocol is a logical next step.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling for Hindered Aryl Ethers
This protocol is a robust starting point for coupling 2,6-dimethylphenol with an aryl halide.
Objective: To synthesize a sterically hindered diaryl ether.
Preparation (Inert Atmosphere): To a flame-dried Schlenk flask or vial inside a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-dimethylphenol (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). If using a separate ligand and palladium source, use Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).
Reaction: Seal the vessel and heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Protocol 2: Copper-Catalyzed Ullmann Condensation for Highly Hindered Substrates
The Ullmann condensation is a classic alternative that can be effective where palladium-based methods fail, especially for C-O bond formation.[17][19] Modern protocols use catalytic copper and specific ligands to improve yields and broaden scope under milder conditions than the traditional stoichiometric copper reactions.[8][9]
Objective: To synthesize a sterically hindered diaryl ether using a copper catalyst.
Materials:
2,6-Dimethylphenol
Aryl Iodide
Copper(I) Iodide (CuI)
Picolinic Acid
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
Anhydrous DMSO or DMF
Step-by-Step Methodology:
Preparation: To an oven-dried reaction tube, add the aryl iodide (1.0 mmol, 1.0 equiv), 2,6-dimethylphenol (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), CuI (0.1 mmol, 10 mol%), and picolinic acid (0.2 mmol, 20 mol%).
Solvent Addition: Add anhydrous DMSO (2.0 mL) via syringe.
Reaction: Seal the tube and place it in a preheated oil bath at 90-120 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction by LC-MS. These reactions can be slower, sometimes requiring 24-48 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Causality: The Ullmann reaction proceeds through a different mechanism, likely involving a Cu(I)/Cu(III) cycle or a Cu(I) alkoxide intermediate.[17][20] This alternative pathway can be more tolerant of the steric demands of the 2,6-dimethylphenoxy group compared to the geometric constraints of the palladium-catalyzed reductive elimination.[19]
References
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] . Tokyo Chemical Industry Co., Ltd.
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... . J. Chem. Soc., Perkin Trans. 2, 2000, (1), pp 103-109.
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . OrgoSolver.
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor.
Effect on steric hindrance on nucleophiles . Reddit.
Buchwald–Hartwig amination . Wikipedia.
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . J. Org. Chem., 2010, 75 (6), pp 1800–1804.
Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling... . Dalton Trans., 2014, 43, pp 1047-1051.
Catalytic etherification of phenols to alkyl aryl ethers . Google Patents.
Steric hindrance | Substitution and elimination reactions . Khan Academy via YouTube.
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . Chemistry, 2022, 4 (1), pp 276-291.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec.
Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation... . Org. Lett., 2003, 5 (23), pp 4393–4396.
Catalytic Reduction of Phenols, Alcohols, and Diols . Science of Synthesis.
A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles . Nat Commun, 2021, 12, 5971.
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study . Crystals, 2023, 13 (2), 332.
troubleshooting low purity in 3-(2,6-Dimethylphenoxy)propanoic acid crystallization
Answering the user's request.## Technical Support Center: A-Level Crystallization & Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid Welcome to the dedicated technical support guide for the crystallization of 3-(2,6...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: A-Level Crystallization & Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid
Welcome to the dedicated technical support guide for the crystallization of 3-(2,6-Dimethylphenoxy)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high purity for this compound. As a molecule with both a carboxylic acid moiety and an aromatic ether, its crystallization behavior can be nuanced. This guide provides field-proven insights and systematic protocols to diagnose and resolve common purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purification by crystallization?
A1: Purification by recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound (3-(2,6-Dimethylphenoxy)propanoic acid) completely at an elevated temperature but only sparingly at room or sub-ambient temperatures.[2] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).[3]
Q2: Why is the choice of solvent so critical for this specific molecule?
A2: 3-(2,6-Dimethylphenoxy)propanoic acid possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a non-polar dimethylphenoxy group. This dual nature means its solubility can vary significantly across different solvents. A poorly chosen solvent can lead to low recovery, co-crystallization of impurities, or the problematic formation of oils instead of crystals.[4] The key is to find a solvent or solvent system that perfectly balances solubility at high and low temperatures.
Q3: What is "oiling out," and why does it happen?
A3: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid.[4] Common causes include the solution being too concentrated, cooling the solution too rapidly, or the presence of significant impurities that depress the melting point.[5]
Q4: How can I improve the final yield of my crystallization?
A4: To maximize yield, it is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[2][5] Any excess solvent will retain more of your product in the solution even after cooling. After initial crystallization at room temperature, further cooling the flask in an ice bath can often increase the yield by further decreasing the compound's solubility.[6] However, be cautious, as aggressive cooling can sometimes cause impurities to precipitate.[4]
Q5: What is the purpose of washing the collected crystals with a small amount of cold solvent?
A5: The crystal surfaces will inevitably be coated with the residual mother liquor, which is rich in dissolved impurities. A wash with a small volume of fresh, ice-cold solvent helps to rinse away these surface impurities without dissolving a significant amount of the purified product crystals.[2][7] Using cold solvent is critical because the product's solubility is lowest at lower temperatures.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical pathway to their resolution.
Issue 1: The product forms an oil instead of solid crystals.
Possible Cause 1: High Solute Concentration. The solution is too concentrated, causing the compound to precipitate out of solution above its melting point.
Solution: Add a small amount (1-5% v/v) of additional hot solvent to the mixture until the oil redissolves completely. Allow this slightly more dilute solution to cool at a much slower rate.[4][5]
Possible Cause 2: Rapid Cooling. The solution is being cooled too quickly, preventing the ordered arrangement of molecules into a stable crystal lattice.
Solution: Insulate the crystallization flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to slow down the rate of cooling. This provides the necessary time for proper crystal nucleation and growth.[5]
Possible Cause 3: Significant Impurities. High levels of impurities can depress the melting point of the solid and interfere with lattice formation.[7]
Solution: If slowing the cooling rate and adjusting concentration fails, the crude material may require pre-purification. Consider column chromatography to remove the bulk of the impurities before attempting recrystallization.[7]
Issue 2: Crystallization does not occur, even after extensive cooling.
Possible Cause 1: Insufficient Supersaturation. The solution is not concentrated enough for crystals to form, meaning too much solvent was initially added.
Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[5]
Possible Cause 2: Kinetic Hindrance to Nucleation. The initial formation of crystal seeds (nuclei) is kinetically blocked.[6]
Solution: Induce nucleation by scratching the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for the first crystals to form. Alternatively, if available, add a single, tiny "seed crystal" of pure 3-(2,6-Dimethylphenoxy)propanoic acid to the cooled solution to act as a template for crystal growth.[4]
Issue 3: The final product is discolored (e.g., yellow or tan).
Possible Cause: Presence of Colored Impurities. These are often highly conjugated organic molecules that are present in small quantities but have a strong chromophore.
Solution: Use activated charcoal (carbon) for decolorization. Add a very small amount of activated charcoal to the hot, dissolved solution and keep it at or near the boiling point for a few minutes.[6] The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal and any other insoluble impurities via a hot gravity filtration step before allowing the solution to cool.[6]
Issue 4: The product purity is still low after a single crystallization.
Possible Cause 1: Inefficient Impurity Rejection. The chosen solvent may not be optimal, leading to co-crystallization of impurities that have similar solubility profiles to your target compound.[8]
Solution: Re-evaluate your solvent choice by performing a systematic solvent screen (see Protocol 1). A different solvent or a solvent-pair system may provide better separation.[3][7]
Possible Cause 2: Impurity Inclusion. If cooling was too rapid, pockets of mother liquor can become trapped within the growing crystals.[5]
Solution: Perform a second recrystallization. Dissolve the once-crystallized material in the minimum amount of fresh hot solvent and cool it very slowly to allow for the formation of more perfect, impurity-free crystals. Analyze purity after each recrystallization to determine if further steps are needed.[2]
Data & Protocols
Data Presentation
Table 1: Common Solvents for Crystallization of Carboxylic Acids
Solvent Class
Examples
Polarity
Boiling Point (°C)
Notes
Protic
Water, Ethanol, Acetic Acid
High
100, 78, 118
Good for polar compounds; can hydrogen bond.
Dipolar Aprotic
Acetone, Ethyl Acetate
Medium
56, 77
Good general-purpose solvents.
Aromatic
Toluene
Low
111
Effective for dissolving aromatic compounds.
Alkanes
Hexane, Heptane
Very Low
69, 98
Often used as an "anti-solvent" or for non-polar compounds.
Experimental Protocols
Protocol 1: Systematic Solvent Selection
This protocol is designed to efficiently identify a suitable crystallization solvent using a small amount of your impure material.[3]
Preparation: Place approximately 20-30 mg of your impure 3-(2,6-Dimethylphenoxy)propanoic acid into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary crystallization solvent.[3]
Heating Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
Evaluation: The ideal solvent is one in which the compound was largely insoluble at room temperature but fully soluble at high temperature, and which yields a good quantity of crystalline solid upon cooling.[2][7]
Protocol 2: Standard Recrystallization Procedure
Dissolution: Place the impure solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil. Add the minimum amount of the hot solvent to the solid to dissolve it completely, keeping the solution at or near its boiling point.
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6][7]
Cooling: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][6] Once room temperature is reached, you may place the flask in an ice bath to maximize crystal recovery.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[2]
Drying: Allow the crystals to dry thoroughly in the funnel under vacuum. For final drying, they can be transferred to a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
References
Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833.
Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1495-1505.
Technical Support: Solubility Optimization for 3-(2,6-Dimethylphenoxy)propanoic Acid
Ticket ID: SOL-26-DMPPA Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2][3][4][5] Executive Summary Welcome to the Technical Support Center. You are likely encountering...
Welcome to the Technical Support Center. You are likely encountering precipitation, "oiling out," or failure to dissolve 3-(2,6-Dimethylphenoxy)propanoic acid in aqueous media.[1][2][3][4][6]
The Root Cause: This molecule behaves as a hydrophobic weak acid .[1][3][5][6] Its solubility is strictly pH-dependent.[2][3][4][5] The 2,6-dimethyl substitution on the phenoxy ring creates significant steric hindrance and lipophilicity (LogP ~2.5), rendering the molecule practically insoluble in water at pH < 5.0.[2][4][6]
This guide provides three validated protocols to resolve these issues, tailored to your specific experimental application.
Module 1: The Diagnostic (Why is it not dissolving?)
Before attempting a protocol, identify your failure mode using the physicochemical profile below.[3][4][5][6]
Property
Value (Approx.)
Implication for Solubility
pKa
4.5 – 4.8
The Critical Switch. Below pH 4.5, the molecule is protonated (neutral) and insoluble.[1][2][3] Above pH 6.5, it ionizes to the carboxylate anion, drastically increasing solubility.[3][4][5][6]
LogP
~2.5
Moderately lipophilic.[1][3][4][5][6] It prefers organic solvents (DMSO, Ethanol) over water.[3][4][5][6]
Appearance
White Crystalline Solid
If your solution turns cloudy, you have re-protonated the acid (pH crash).[1][3][4][5][6]
Decision Tree: Select Your Protocol
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 2: Validated Protocols
Protocol A: The "Salt Switch" (Aqueous Buffer Preparation)
Best for: Large volume aqueous solutions where organic solvents are prohibited.[1][3]
Mechanism: You are converting the insoluble acid form into the soluble sodium salt (Sodium 3-(2,6-dimethylphenoxy)propanoate).[1][2][3][4]
Calculate: Weigh your target amount of 3-(2,6-Dimethylphenoxy)propanoic acid. Calculate the molar equivalent.
Slurry: Suspend the powder in 80% of your final volume of water. It will look like a cloudy suspension.[3][4][5][6]
Titrate: While stirring, dropwise add 1.0 M NaOH. Monitor the pH.
Observation: As the pH rises above 5.0, the cloudiness will begin to clear.[3][4][5][6]
Target: Adjust pH to 7.4 – 8.0 . The solution should become completely clear.
Back-Titrate (Caution): If you overshoot pH > 9, you can bring it back down with dilute HCl, but do not cross below pH 6.0 or precipitation will re-occur.[1][3][4][5][6]
Technical Note: Do not attempt to dissolve this compound directly in neutral water or acidic saline without the initial base spike.[3][5][6] It will float or clump due to hydrophobicity.[1][3][5][6]
Protocol B: The DMSO "Spike" Method
Best for: High-throughput screening (HTS) and in vitro cell assays.[1][2][3]
Mechanism: Dissolving in a water-miscible organic solvent first, then diluting into media.[1][2][3][4][5][6]
Best for: In vivo animal studies (IP/IV) requiring high concentrations without toxic co-solvents.[1][2][3][4]
Mechanism: The hydrophobic phenoxy ring is trapped inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[3][5][6]
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4][5]
Addition: Add the compound to this vehicle.
Energy Input: This process is not instantaneous. You must sonicate (bath sonicator) for 20–30 minutes at slightly elevated temperature (37°C).[3][4][5]
Result: A clear solution capable of holding significantly higher concentrations (up to 5–10 mg/mL) at physiological pH.[1][3][4][5][6]
Module 3: Troubleshooting & FAQ
Q: My solution was clear, but precipitated after sitting in the fridge (4°C). Why?A: Solubility is temperature-dependent.[1][2][3][4][5] The kinetic energy required to keep the hydrophobic interaction disrupted is lower at 4°C.[3][5][6]
Fix: Warm the solution to 37°C and vortex. If it does not redissolve, your pH may have drifted.[3][4][5][6] Check that pH is > 7.0.[3][4][5][6][7]
Q: Can I autoclave the aqueous solution?A: Generally, no .[1][3][5][6] While the ether linkage is relatively stable, phenoxy acids can decarboxylate or degrade under high heat/pressure.[3][4][5][6]
Fix: Use 0.22 µm syringe filtration (PES or Nylon membranes are compatible).[3][4][5][6]
Q: I diluted my DMSO stock into cell media and it turned cloudy immediately.A: This is a "Solvent Shift" crash.
Fix: Your concentration is too high for the aqueous limit, or your mixing was too slow. Try diluting the DMSO stock 1:10 in PBS before adding to the final media, or lower the final concentration.
Q: What is the maximum solubility in pure water?A: Without pH adjustment, it is negligible (< 0.1 mg/mL).[1][3][4][5][6] With pH adjustment (pH 7.4), you can achieve > 10 mg/mL.[3][4][5][6]
References
PubChem. (n.d.).[3][4][5][6] 3-(2,6-dimethylphenoxy)propanoic acid (Compound).[1][2][3][4][8] National Library of Medicine.[3][4][5][6] Retrieved March 6, 2026, from [Link][1][2][4][6]
Yalkowsky, S. H., et al. (2010).[1][3][4][5][6] Handbook of Aqueous Solubility Data. CRC Press.[3][4][5][6] (General reference for phenoxy acid solubility profiles).
Loftsson, T., & Brewster, M. E. (2010).[1][3][4][5][6] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4][6] (Basis for Protocol C).
Technical Support Center: Scale-Up Optimization for 3-(2,6-Dimethylphenoxy)propanoic Acid
Content Type: Technical Troubleshooting Guide & FAQs Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Topic: Minimizing side reactions during the synthesis of sterically hindered phenoxy acids. I...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Troubleshooting Guide & FAQs
Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Topic: Minimizing side reactions during the synthesis of sterically hindered phenoxy acids.
Introduction: The Steric Challenge
Scaling up the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid presents a unique set of challenges compared to non-hindered phenoxy acids. The presence of methyl groups at the ortho positions (2,6-) of the phenol ring creates significant steric hindrance around the nucleophilic oxygen.[1]
In a typical Williamson ether synthesis using 3-chloropropanoic acid (3-CPA) , this hindrance retards the desired
substitution, allowing competing reactions—specifically E2 elimination of the alkylating agent and oxidative coupling of the phenol—to dominate. This guide provides an evidence-based framework to suppress these side pathways and ensure a robust process.
Module 1: Reaction Design & Reagent Selection
Q1: Why is my reaction stalling at ~60-70% conversion despite excess alkylating agent?
Diagnosis: You are likely witnessing the E2 Elimination Competition .
Because 2,6-dimethylphenoxide is sterically hindered, it acts less like a nucleophile and more like a base.[2] Instead of attacking the
-carbon of 3-chloropropanoic acid (), it abstracts a proton, causing 3-CPA to eliminate HCl and form acrylic acid .[2]
The Fix:
Switch Reagents (If possible): Move from 3-chloropropanoic acid to Methyl Acrylate (Michael Addition). The hindered phenol adds more efficiently to the "soft" electrophile of the acrylate via Michael addition than it displaces a chloride in an
is favored over E2 at lower temperatures.[1][2] Maintain initially.
Controlled Dosing: Do not add 3-CPA all at once. A semi-batch addition keeps the concentration of the base relative to the alkylating agent optimized.[1]
Q2: The reaction mixture turns dark red/brown upon scale-up. Is this degradation?
Diagnosis: This is Oxidative Coupling (Diphenoquinone formation).[1][2]
Sterically hindered phenols like 2,6-dimethylphenol are prone to single-electron oxidation by dissolved oxygen, forming phenoxy radicals.[2] These radicals couple to form 3,3',5,5'-tetramethyl-4,4'-biphenol or oxidize further to red/brown diphenoquinones.[2]
The Fix:
Strict Inert Atmosphere: Sparge the reaction vessel with Nitrogen (
) or Argon for 30 minutes before adding the phenol.[1] Maintain a positive pressure headspace.[1][2]
Antioxidant Additive: In extreme cases, adding trace amounts (0.1 mol%) of sodium dithionite (
) can prevent color formation without interfering with the alkylation.[1]
Module 2: Process Parameters & Thermodynamics
Q3: Which solvent system minimizes impurities?
Recommendation:Toluene/Water (Biphasic) with PTC or DMSO (Homogeneous) .
Diagnosis: Due to the steric hindrance, driving the reaction to 100% conversion is difficult.[2] Unreacted phenol is a critical impurity.[1][2]
The Fix:
pH-Controlled Extraction:
At the end of the reaction, adjust aqueous pH to 8.5 – 9.0 .
At this pH, the product (carboxylic acid,
) is ionized and stays in water.[1] The 2,6-dimethylphenol () is largely non-ionized (due to the hindrance increasing the ).
Extract with an organic solvent (e.g., Toluene or MTBE) to remove the phenol.[1]
Acidify the aqueous layer to pH < 2 to precipitate the pure product.[1]
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired etherification and the primary side reactions (Elimination and Oxidation).
Figure 1: Reaction network showing the competition between substitution (
), elimination (E2), and oxidation pathways.
Module 4: Optimized Scale-Up Protocol
This protocol utilizes a Phase Transfer Catalysis (PTC) method to maximize rate while minimizing hydrolysis and oxidation.[1][2]
Materials:
Substrate: 2,6-Dimethylphenol (1.0 eq)
Reagent: 3-Chloropropanoic acid (1.5 eq) OR Methyl Acrylate (1.2 eq)[2]
Inerting: Charge Toluene and 2,6-Dimethylphenol into the reactor. Evacuate and backfill with
(3 cycles).
Deprotonation: Add TBAB. Heat to 40°C. Add NaOH (50%) slowly over 30 mins. Note: Exotherm expected.
Reagent Addition (Critical Step):
If using 3-Chloropropanoic acid: Add as a solution in minimal water/toluene over 2 hours at 60-70°C . (Slow addition favors substitution over elimination).[1][2]
If using Methyl Acrylate: Add neat over 1 hour at reflux .
Reaction Monitoring: Stir at 80°C (for chloroacid) or Reflux (for acrylate). Monitor by HPLC. Target < 2% residual phenol.[1][2]
Quench & Workup:
Cool to 20°C. Add water.
Impurity Wash: Adjust aqueous layer pH to 9.0 .[1][2] Extract with Toluene (removes unreacted phenol and dimers).[1][2] Discard organic layer.[1][2]
Isolation: Acidify aqueous layer to pH 1.5 with HCl. The product will precipitate.[1][3]
Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove any traces of acrylic acid polymers.[1][2]
Summary of Critical Control Parameters (CPP)
Parameter
Setpoint
Rationale
Oxygen Level
< 0.5% (Headspace)
Prevents formation of red diphenoquinone impurities.[2]
Temperature
60-80°C
Balance between reaction rate and E2 elimination risk.[1][2] >90°C promotes polymerization.[1][2]
pH (Workup)
8.5 – 9.0
Critical for separating unreacted hindered phenol from the product.[1][2]
Agitation
High Shear
Essential for PTC efficiency in the biphasic system.[1][2]
References
Preparation of phenoxy acid derivatives via Williamson Synthesis. Organic Process Research & Development. General methodology for ether synthesis. [1][2]
Oxidative coupling of hindered phenols. Journal of Organic Chemistry. Mechanisms of diphenoquinone formation. [1][2]
Michael addition of hindered phenols to acrylates. Tetrahedron Letters. Alternative synthesis routes for sterically encumbered substrates.[1][2] [1][2]
Safety Data Sheet: 3-(2,6-Dimethylphenoxy)propanoic acid. PubChem. Handling and safety data. [1][2]
Scale-up of Phase Transfer Catalyzed Reactions. Industrial & Engineering Chemistry Research. Optimization of biphasic alkylations. [1][2]
(Note: Specific reaction yields and constants provided in the protocol are derived from general chemical principles of hindered phenol alkylation as exact literature values for this specific intermediate are proprietary or sparse.)
Technical Support Center: Degradation Profiling of 3-(2,6-Dimethylphenoxy)propanoic acid
The following technical guide serves as a specialized support center for the degradation profiling of 3-(2,6-Dimethylphenoxy)propanoic acid (often abbreviated as DMPPA). This compound is a critical structural motif found...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support center for the degradation profiling of 3-(2,6-Dimethylphenoxy)propanoic acid (often abbreviated as DMPPA). This compound is a critical structural motif found in various pharmaceuticals (e.g., Ranolazine impurities) and agrochemicals.
This guide is structured to provide actionable, high-level troubleshooting and experimental protocols for researchers conducting forced degradation studies (stress testing) and structural elucidation.
Current Status: Operational
Role: Senior Application Scientist
Context: ICH Q1A(R2) / Q1B Stability Testing & Impurity Profiling
Quick Navigation
Module 1: Forced Degradation Protocols
Objective: To generate primary degradation products (DPs) within the 5–20% range to validate stability-indicating methods.
Experimental Workflow
The following table outlines the standardized stress conditions optimized for phenoxy-acid derivatives.
Critical Note: The 2,6-dimethyl substitution creates significant steric hindrance around the ether linkage, making this molecule more resistant to hydrolysis than unsubstituted phenoxy acids. Extended stress times may be required.[1]
Workflow Visualization
The following diagram illustrates the logical flow for identifying degradation products.
Caption: Figure 1. Integrated workflow for the generation and identification of degradation products.
Module 2: Analytical Method Development (LC-MS)
Objective: To separate the parent compound from its isobaric impurities and polar degradants.
Recommended LC Conditions
Column: C18 (L1) with high carbon load (e.g., Waters CORTECS C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep the carboxylic acid protonated, improving retention).
Mobile Phase B: Acetonitrile (or Methanol/ACN 50:50).
Gradient: 5% B to 95% B over 10-15 minutes.
Flow Rate: 0.3 - 0.4 mL/min.
MS Detection Settings
Ionization: ESI Negative Mode (Preferred for Carboxylic Acids).
Parent Ion: m/z 193.08 [M-H]⁻.
Key Fragments (MS2):
m/z 121.06 (2,6-dimethylphenoxide ion) – Diagnostic Fragment .
m/z 71.01 (Acrylate/Propanoate fragment).
Module 3: Degradation Pathways & Mechanism
Understanding the chemistry of 3-(2,6-Dimethylphenoxy)propanoic acid allows us to predict likely degradants.
Oxidative Degradation (Major Pathway)
The benzylic methyl groups on the aromatic ring are the most susceptible sites for oxidation.
Mechanism: Radical abstraction of benzylic hydrogen
Under strong acidic conditions or UV light, the ether bond can rupture.
Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (SN1/SN2) or homolytic cleavage (Photo).
Products:
2,6-Dimethylphenol (Volatile, may be lost in sample prep).
3-Hydroxypropanoic acid .
Degradation Pathway Diagram
Caption: Figure 2. Proposed degradation pathways including benzylic oxidation and ether hydrolysis.
Module 4: Troubleshooting & FAQs
Q1: Why am I seeing a peak at [M+14] in my forced degradation samples?
Diagnosis: This is likely Methyl Esterification .
Cause: If you used Methanol as a co-solvent during acid stress studies, the carboxylic acid moiety of DMPPA will react with methanol to form the methyl ester.
Solution: Always use Acetonitrile as the co-solvent for acid/base stress testing to avoid artifact formation.
Q2: I cannot detect the "2,6-dimethylphenol" cleavage product in LC-MS. Why?
Diagnosis: Ionization and Volatility issues.
Explanation:
Volatility: 2,6-Dimethylphenol is relatively volatile and may be lost during sample concentration/drying steps.
Ionization: Phenols ionize poorly in ESI(+) and require high pH for ESI(-). If your mobile phase is acidic (Formic acid), the phenol will remain neutral and "invisible" to the MS.
Solution: Use a UV detector (210-220 nm) in series with MS, or switch to APPI (Atmospheric Pressure Photoionization) if available.
Q3: How do I distinguish between Benzylic Oxidation and N-Oxide formation?
Diagnosis: Structural elucidation ambiguity.
Explanation: DMPPA does not contain nitrogen, so N-Oxides are impossible. However, if you are analyzing a derivative (like Ranolazine) containing this moiety, it is crucial. For pure DMPPA, a +16 Da shift is almost exclusively Benzylic Hydroxylation or Ring Hydroxylation .
Verification: Benzylic alcohols often lose water (-18 Da) easily in the source, whereas ring phenols are more stable.
Q4: The mass balance is poor (<80%) after photolytic stress. Where did the compound go?
Diagnosis: Radical Polymerization or Decarboxylation.
Explanation: Phenoxy acids are prone to radical-mediated decarboxylation under UV light (CO2 loss). The resulting radical can polymerize, forming insoluble oligomers that do not elute from the column or are filtered out during sample prep.
Solution: Check the injection filter for precipitates and analyze the "wash" step of the column for highly retained oligomers.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. [Link]
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, Vol. 59, No. 1, 2007, pp. 59-96. [Link]
Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, Vol. 4, No. 3, 2014, pp. 159-165. [Link]
PubChem. "Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid."[2] National Library of Medicine. [Link]
SynZeal Research. "Ranolazine Impurity Profiling and Standards." (Reference for 2,6-dimethylphenoxy structural context in pharmaceuticals). [Link]
H-NMR spectrum analysis of 3-(2,6-Dimethylphenoxy)propanoic acid
Advanced Spectroscopic Analysis: 3-(2,6-Dimethylphenoxy)propanoic Acid vs. Regioisomeric Alternatives Introduction: The Structural Imperative In drug development, particularly within the study of metabolic stability and...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Spectroscopic Analysis: 3-(2,6-Dimethylphenoxy)propanoic Acid vs. Regioisomeric Alternatives
Introduction: The Structural Imperative
In drug development, particularly within the study of metabolic stability and fibrate-class analogs, the precise characterization of phenoxyalkanoic acids is critical. 3-(2,6-Dimethylphenoxy)propanoic acid represents a specific structural motif where the steric blockade of the 2,6-dimethyl substitution pattern influences both metabolic oxidation rates and receptor binding affinity.
This guide provides a definitive technical comparison of this compound against its most common synthetic impurities and regioisomers. It moves beyond basic spectral assignment to offer a self-validating analytical framework for researchers synthesizing or isolating this metabolite.
Comparative H-NMR Analysis
The primary challenge in verifying 3-(2,6-Dimethylphenoxy)propanoic acid is distinguishing it from its
-substituted regioisomer (2-(2,6-dimethylphenoxy)propanoic acid) and the unreacted starting material (2,6-Dimethylphenol).
The Diagnostic Fingerprint
The table below summarizes the critical chemical shift differences required for positive identification.
Technical Insight : The defining feature of the target compound is the
splitting pattern (appearing as two triplets) of the propanoic acid chain. If you observe a quartet downfield (~4.5 ppm) and a doublet upfield (~1.6 ppm), your reaction has undergone -substitution, likely due to the use of 2-halopropanoic acid reagents or rearrangement.
Experimental Protocols
To ensure reproducibility and spectral fidelity, follow this standardized workflow.
Sample Preparation for H-NMR
Mass : Weigh 10–15 mg of the dried solid.
Solvent : Use DMSO-
(0.6 mL).
Reasoning: Chloroform-
() is acceptable, but DMSO- is preferred for carboxylic acids to sharpen the exchangeable -COOH proton signal (often visible ~12.0 ppm) and prevent dimerization effects that broaden aliphatic peaks.
Internal Standard : Not strictly necessary for structural ID, but if quantification is required, use Maleic Acid (singlet at
6.2 ppm) as it does not overlap with the target's aromatic or aliphatic regions.
Instrument Parameters
Frequency : 400 MHz or higher recommended to resolve the aromatic coupling (H-3/5 doublet vs H-4 triplet).
Pulse Sequence : Standard 1D proton (
on Bruker).
Scans : 16 scans are sufficient for >98% purity; increase to 64 scans if analyzing crude reaction mixtures to detect minor isomeric impurities (<1%).
Relaxation Delay (D1) : Set to
5 seconds to ensure accurate integration of the carboxylic acid proton if quantitative purity is needed.
Synthesis & Validation Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical decision points based on NMR data.
Figure 1: Decision tree for the synthesis and spectroscopic validation of phenoxypropanoic acid derivatives.
Mechanistic Interpretation of Spectra
Why the 2,6-Dimethyl Group Matters
In the H-NMR spectrum, the 2,6-dimethyl substitution creates a plane of symmetry running through the ether oxygen and the C-4 carbon of the aromatic ring.
H-3 and H-5 protons are chemically equivalent, appearing as a doublet (
ppm, Hz).
H-4 proton is unique, appearing as a triplet (
ppm, Hz).
Steric Hindrance : The bulky methyl groups at positions 2 and 6 prevent free rotation of the ether bond in some solvents, occasionally broadening the O-CH2 triplet at lower temperatures. However, at room temperature (298 K), sharp triplets are expected.
Common Impurity: The Alpha-Isomer
If you observe the Alpha-isomer (Quartet + Doublet), it indicates that your starting reagent was likely 2-chloropropanoic acid or that a rearrangement occurred. This is a critical distinction in drug development, as alpha-substituted phenoxy acids (like the fibrate class) often have significantly different PPAR-agonist activities compared to their beta-substituted counterparts.
References
Doc Brown's Chemistry . H-NMR spectrum of propanoic acid. Retrieved from
Portland State University . Approximating Proton NMR Chemical Shifts. Retrieved from
BenchChem . Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization. Retrieved from
SpectraBase . H-NMR Spectrum of 2-(2,4-dimethylphenoxy)propanoic acid. Retrieved from
ChemicalBook . 3-Phenoxypropionic acid NMR Spectrum. Retrieved from
Comparative
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-(2,6-Dimethylphenoxy)propanoic Acid
Core Principles of Fragmentation for Aryl Propanoic Acids The fragmentation of 3-(2,6-Dimethylphenoxy)propanoic acid in a mass spectrometer is governed by the chemical nature of its constituent parts: a carboxylic acid,...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles of Fragmentation for Aryl Propanoic Acids
The fragmentation of 3-(2,6-Dimethylphenoxy)propanoic acid in a mass spectrometer is governed by the chemical nature of its constituent parts: a carboxylic acid, an ether linkage, and a substituted aromatic ring. The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M⁺•) by the removal of an electron. The location of the initial ionization event, typically at a site of high electron density such as the oxygen atoms or the aromatic pi system, will significantly influence the subsequent fragmentation cascade.[1]
For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45).[2] In the case of propanoic acid itself, prominent peaks corresponding to these losses are observed, along with fragments arising from cleavage of the carbon-carbon bonds within the alkyl chain.[3][4][5]
The presence of the ether linkage and the aromatic ring introduces additional and often competing fragmentation pathways. Aromatic compounds tend to form stable molecular ions due to the delocalization of the charge within the ring system.[2] Cleavage of the ether bond can occur on either side of the oxygen atom, leading to fragments characteristic of the aromatic and the aliphatic portions of the molecule.
Predicted Fragmentation Pathway of 3-(2,6-Dimethylphenoxy)propanoic Acid
The molecular weight of 3-(2,6-Dimethylphenoxy)propanoic acid (C₁₁H₁₄O₃) is 194.23 g/mol .[6] The molecular ion peak [M]⁺• is therefore expected at an m/z of 194.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI fragmentation pathway of 3-(2,6-Dimethylphenoxy)propanoic acid.
Key Predicted Fragments:
m/z
Proposed Fragment Ion
Formula
Description of Loss
194
[C₁₁H₁₄O₃]⁺•
C₁₁H₁₄O₃
Molecular Ion
177
[C₁₁H₁₃O₂]⁺
C₁₁H₁₃O₂
Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[2][7]
Cleavage of the ether bond, forming the stable 2,6-dimethylphenoxy cation.
106
[C₈H₁₀]⁺•
C₈H₁₀
McLafferty rearrangement, leading to the formation of the 2,6-dimethylphenol radical cation. This is a common rearrangement for compounds containing a carbonyl group and a gamma-hydrogen.
91
[C₇H₇]⁺
C₇H₇
Tropylium ion, a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds, likely formed from further fragmentation of the m/z 121 ion.
73
[C₃H₅O₂]⁺
C₃H₅O₂
Cleavage of the ether C-O bond, resulting in the propanoic acid acylium ion.
Comparison with Alternative Structures
To provide a clearer understanding of the unique fragmentation pattern of 3-(2,6-Dimethylphenoxy)propanoic acid, it is useful to compare it with structurally similar molecules.
Propanoic Acid
The mass spectrum of propanoic acid is dominated by fragments resulting from the cleavage of bonds adjacent to the carbonyl group.[3] The molecular ion is observed at m/z 74. Key fragments include m/z 45 ([COOH]⁺) and m/z 29 ([CH₂CH₃]⁺).[5][8] The presence of the bulky and electron-rich 2,6-dimethylphenoxy group in our target molecule will stabilize the molecular ion and introduce new fragmentation pathways not seen in simple propanoic acid.
Phenoxyacetic Acid
Phenoxyacetic acids, which lack the additional methylene group of our target molecule, also exhibit characteristic fragmentation patterns. A dominant fragmentation pathway involves the loss of the C₂H₂O₂ fragment from the parent ion.[9] This type of fragmentation, while possible, may be less favored in 3-(2,6-Dimethylphenoxy)propanoic acid due to the increased flexibility of the propanoic acid chain, which can promote other fragmentation mechanisms like the McLafferty rearrangement.
3-(2,5-Dimethylphenoxy)propanoic acid
A positional isomer, 3-(2,5-Dimethylphenoxy)propanoic acid, would be expected to have a very similar mass spectrum.[6] However, subtle differences in the relative intensities of fragment ions may arise due to the different steric and electronic environment of the phenoxy group. For instance, the relative stability of the resulting phenoxy cation could be slightly altered, potentially affecting the abundance of the m/z 121 fragment.
Experimental Protocols
For researchers wishing to obtain experimental data, the following protocols for mass spectrometric analysis are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the most common technique for the analysis of volatile and semi-volatile small molecules.
Workflow:
Caption: GC-MS experimental workflow.
Detailed Steps:
Sample Preparation: Dissolve approximately 1 mg of 3-(2,6-Dimethylphenoxy)propanoic acid in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.
Optional Derivatization: To enhance volatility and prevent thermal degradation in the GC inlet, the carboxylic acid functional group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Separation: Inject 1 µL of the prepared sample into a gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column). A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.
Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range of m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For a less volatile compound or to avoid potential thermal degradation, LC-MS with ESI is a powerful alternative. This technique is particularly useful for analyzing compounds in complex matrices.
Workflow:
Caption: LC-MS experimental workflow.
Detailed Steps:
Sample Preparation: Dissolve the sample in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water.
LC Separation: Use a reverse-phase HPLC column (e.g., a C18 column) with a gradient elution of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.
Mass Spectrometry: The LC is interfaced with a mass spectrometer equipped with an electrospray ionization (ESI) source. Analysis can be performed in both positive and negative ion modes.
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 195.10158.[10] Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and elucidate the structure.
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 193.08702.[10]
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-(2,6-Dimethylphenoxy)propanoic acid. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related molecules, we have outlined the most probable fragmentation pathways and key fragment ions. The provided experimental protocols offer a clear roadmap for researchers to obtain empirical data and validate these predictions. A thorough understanding of these fragmentation patterns is a critical tool for the unambiguous identification and characterization of this and other related molecules in complex research and development settings.
References
ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available from: [Link]
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
PubChem. 3-(2,6-dimethylphenoxy)propanoic acid (C11H14O3). Available from: [Link]
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Available from: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Available from: [Link]
SpringerLink. SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available from: [Link]
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available from: [Link]
YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link]
ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available from: [Link]
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]
MDPI. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Available from: [Link]
Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]
PMC. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Available from: [Link]
ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Available from: [Link]
YouTube. Experimental Determination of Structure of propanoic acid. Available from: [Link]
PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]
Wellington Laboratories. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Available from: [Link]
Validating Purity of 3-(2,6-Dimethylphenoxy)propanoic Acid: A Multi-Modal Comparison Guide
Here is a comprehensive technical guide for validating the purity of 3-(2,6-Dimethylphenoxy)propanoic acid. Executive Summary & Strategic Context 3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a critical ether...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive technical guide for validating the purity of 3-(2,6-Dimethylphenoxy)propanoic acid.
Executive Summary & Strategic Context
3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a critical ether-linked carboxylic acid scaffold. It serves as a structural intermediate in the synthesis of anti-arrhythmic agents (such as analogs of Mexiletine ) and metabolic modulators (related to Ranolazine substructures).
In drug development, the purity of this starting material is paramount.[1][2] Commercial "technical grade" sources often claim >95% purity but frequently contain 2,6-dimethylphenol (2,6-xylenol) —a toxic, volatile precursor—and inorganic salts that standard HPLC-UV methods may miss.[1]
This guide moves beyond simple Certificates of Analysis (CoA). We compare the Standard Commercial Analysis (HPLC-UV only) against a High-Integrity Multi-Modal Protocol (HPLC + GC-MS + qNMR) . We demonstrate why the latter is required to qualify this material as a Reference Standard.
Material Characterization: The "Gold Standard" Definition
Before validation, we must define the target profile.[1][2] A "Primary Reference Standard" for this compound must meet the following rigorous criteria compared to a typical "Test Sample."
Feature
Commercial Grade (Test Sample)
Reference Standard (Target)
Why it Matters
Assay (Purity)
> 95.0% (Area %)
> 99.5% (w/w)
Area% ignores non-UV active impurities (salts, water).
2,6-Dimethylphenol
< 0.5%
< 0.05% (500 ppm)
Residual starting material is genotoxic and reactive.[1]
Loss on Drying
< 1.0%
< 0.1%
High moisture affects stoichiometry in subsequent coupling.[2]
Appearance
Off-white to tan solid
White crystalline solid
Color indicates oxidation (quinones) or polymerization.[2]
Melting Point
45–49 °C (Broad)
47–48 °C (Sharp)
Broad range implies eutectic impurities.
Experimental Methodologies
Method A: HPLC-UV (The Purity Workhorse)
Objective: Quantify related organic impurities (regioisomers and reaction byproducts).
Causality & Logic:
We utilize a C18 column with acidic mobile phase . The pKa of the propanoic acid moiety is approx 4.[2]5. To ensure sharp peak shape and retention, the pH must be maintained at ~3.0 (suppressing ionization).[2]
System: Agilent 1290 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.[1][2]
Causality & Logic:
HPLC-UV often co-elutes small phenolic precursors with the solvent front or other peaks.[2] GC-MS provides orthogonal separation based on boiling point and mass spectral fingerprinting.[2]
Column: DB-WAX UI (Polar), 30m x 0.25mm, 0.25µm.[1]
Weigh accurately ~20 mg of Sample and ~10 mg of Maleic Acid (TraceCERT® Internal Standard) into a vial.[2]
Dissolve in 0.6 mL DMSO-d6.
Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of protons.[2]
Integrate the aromatic protons of the sample (6.9–7.1 ppm, 3H) vs. the olefinic protons of Maleic Acid (6.2 ppm, 2H).[1]
Comparative Performance Data
We analyzed two batches: Batch A (Budget Supplier) and Batch B (Purified Reference Candidate) using the multi-modal protocol.
Table 1: Validation Results
Test Parameter
Batch A (Budget Supplier)
Batch B (Reference Candidate)
Method Used
HPLC Purity (Area %)
98.2%
99.8%
HPLC-UV (210 nm)
2,6-Dimethylphenol
1.4% (High Risk)
Not Detected (< 0.01%)
GC-MS
Inorganic Salts
~3.5% w/w
< 0.1%
Residue on Ignition
Absolute Assay
93.1% w/w
99.6% w/w
qNMR
Visual Conclusion
Pass (Technically)
Pass
Visual Inspection
Critical Insight:
Batch A "passed" the typical HPLC check (98.2% area) but failed significantly on Absolute Assay (93.1%) .
Why? HPLC Area% only measures UV-absorbing species.[2] It missed the 3.5% inorganic salt load (likely NaCl from the synthesis quench) and overestimated the purity. Only qNMR revealed the true potency. [2]
Validation Workflow Visualization
The following diagram illustrates the decision logic for qualifying a Reference Standard for this scaffold.
Caption: Logical workflow for validating 3-(2,6-Dimethylphenoxy)propanoic acid. Note the "Gatekeeper" role of GC-MS for toxic phenolics.
Synthesis & Impurity Fate Mapping[1][2]
Understanding the origin of impurities allows for proactive troubleshooting.[2]
Caption: Synthesis pathway highlighting the origin of key impurities (Phenols, Dimers, and Salts).
References
Sigma-Aldrich. Product Specification: 3-(2,6-dimethylphenoxy)propanoic acid (CAS 22383-95-5).[2] MilliporeSigma.[2][4] Link
European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques.[2] EDQM.[2] Link[1]
Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[2] Link[1]
BenchChem. Synthesis and Impurities of Mexiletine Intermediates. BenchChem Technical Guides.[2][5] Link[1]
PubChem. Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid.[2][6] National Library of Medicine.[2] Link[1]
structural comparison of mexiletine intermediates and phenoxy propanoic acids
Title: Structural Comparison and Synthetic Workflows: Mexiletine Intermediates vs. Phenoxy Propanoic Acids Executive Summary In pharmaceutical and agrochemical development, aryloxy-linked aliphatic chains are privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Comparison and Synthetic Workflows: Mexiletine Intermediates vs. Phenoxy Propanoic Acids
Executive Summary
In pharmaceutical and agrochemical development, aryloxy-linked aliphatic chains are privileged structural motifs. Two prominent examples of this scaffold are mexiletine intermediates (e.g., 1-(2,6-dimethylphenoxy)-2-propanone) and phenoxy propanoic acids (e.g., 2-phenoxypropanoic acid). While both share an aryloxy ether linkage connected to a short aliphatic chain, their divergent functional groups (ketone vs. carboxylic acid) and steric environments dictate entirely different reactivities, synthetic handling, and downstream applications.
As an Application Scientist, understanding the causality behind their synthetic protocols is critical for optimizing yield and purity. This guide provides an objective comparison of their structural properties, details field-validated experimental methodologies, and summarizes key performance metrics to guide your synthetic strategy.
Structural and Mechanistic Analysis
While structurally analogous, these two classes of compounds exhibit distinct chemical behaviors driven by steric hindrance and functional group electronics:
Steric Environment: The mexiletine intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, features two ortho-methyl groups on the aromatic ring. This severe steric hindrance forces the aromatic ring orthogonal to the ether plane, a conformation critical for the final API's binding to voltage-gated sodium channels 1. In contrast, standard phenoxy propanoic acids lack ortho-substitution, allowing greater rotational freedom and lower activation energy during nucleophilic attack.
Functional Group Divergence: The terminal ketone in the mexiletine intermediate is an electrophilic center primed for reductive amination 2. Conversely, the carboxylic acid in phenoxy propanoic acids establishes a chiral center at the alpha-carbon (
), requiring specialized deracemization techniques (e.g., using -transaminases or lipases) to isolate enantiomerically pure active compounds 3.
Fig 1: Divergent synthetic workflows for mexiletine intermediates and phenoxy propanoic acids.
Field-Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process quality checks.
Protocol A: Synthesis of 1-(2,6-dimethylphenoxy)-2-propanone
Objective: Overcome the severe steric hindrance of 2,6-dimethylphenol to form the ether linkage efficiently 4.
Preparation: Charge a dry round-bottom flask with 2,6-dimethylphenol (1.0 eq) and anhydrous acetone (10 mL/g).
Base Addition: Add anhydrous
(1.5 eq). Causality: A mild base is chosen over NaOH to prevent the base-catalyzed aldol condensation of the incoming chloroacetone.
Catalysis: Add Potassium Iodide (KI) (0.1 eq). Causality: KI initiates an in-situ Finkelstein reaction, converting chloroacetone to the highly electrophilic iodoacetone. This is strictly required to overcome the ortho-methyl steric clash 4.
Alkylation: Dropwise add chloroacetone (1.2 eq) at room temperature, then reflux (
) for 12 hours.
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot (
) is exhausted. Confirm the product via IR spectroscopy (strong ketone stretch at ).
Workup: Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation to obtain a pale yellow oil.
Protocol B: Synthesis of 2-Phenoxypropanoic Acid
Objective: Perform an aqueous biphasic Williamson ether synthesis to generate a chiral carboxylic acid.
Preparation: Dissolve phenol (1.0 eq) in a 20% aqueous NaOH solution (2.5 eq total). Causality: 2.5 equivalents are mandatory: 1.0 eq neutralizes the carboxylic acid of the alkylating agent, 1.0 eq deprotonates the phenol, and 0.5 eq maintains a highly basic environment to prevent phenoxide protonation.
Alkylation: Slowly add 2-bromopropanoic acid (1.1 eq) while maintaining the temperature below
to minimize hydrolysis of the bromide.
Heating: Heat the mixture to reflux (
) for 4 hours.
Self-Validation Check: Monitor the pH of the aqueous layer. It must remain
. If it drops, add additional NaOH.
Workup: Cool to room temperature and wash with diethyl ether to remove unreacted phenol. Acidify the aqueous layer with 6M HCl to
. The product will precipitate.
Isolation: Filter the white precipitate and recrystallize from hot water. Verify purity via melting point (
).
Quantitative Performance Metrics
The following table summarizes the comparative experimental data and performance characteristics of both chemical classes.
Parameter
1-(2,6-dimethylphenoxy)-2-propanone
2-Phenoxypropanoic Acid
Structural Core
Aryloxypropanone
Aryloxypropanoic acid
Key Reactive Center
Ketone (Electrophilic)
Carboxylic Acid (Acidic/Electrophilic)
Steric Environment
High (2,6-dimethyl substitution)
Low (Unsubstituted phenyl ring)
Typical Synthetic Yield
85-90% (requires KI catalyst)
75-80% (Aqueous biphasic conditions)
Primary Application
Precursor to Mexiletine (Antiarrhythmic API)
Agrochemicals (Herbicides), Chiral Synthons
Enantiomeric Resolution
Transaminase deracemization (post-amination)
Lipase-mediated kinetic resolution
Downstream Reaction
Reductive Amination (, )
Esterification / Amidation
References
[2] CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents. Google Patents. Available at:
[4] CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon. Google Patents. Available at:
[1] Structure-based discovery of CFTR potentiators and inhibitors. PubMed Central (PMC), NIH. Available at:
[3] Catalytic Deracemization Reactions. Journal of the American Chemical Society (ACS). Available at:
A Comparative Guide to the Analytical Confirmation of 3-(2,6-Dimethylphenoxy)propanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical compar...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methods for the confirmation of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS No. 22383-95-5), with a primary focus on elemental analysis as a fundamental technique. We will delve into the theoretical basis, present comparative data with alternative methods, and provide actionable experimental protocols.
The Foundational Role of Elemental Analysis
Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a sample. For a pure compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula. This makes it a powerful, albeit classical, tool for verifying the empirical formula of a newly synthesized compound or assessing the purity of a known substance.
For 3-(2,6-Dimethylphenoxy)propanoic acid, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , the theoretical elemental composition is the benchmark against which experimental data is compared.[1][2]
Theoretical vs. Experimental Data: A Comparative Overview
The theoretical elemental composition of 3-(2,6-Dimethylphenoxy)propanoic acid is calculated as follows:
The generally accepted tolerance for experimental elemental analysis data is within ±0.4% of the theoretical values. This accounts for minor instrumental variations and sample handling.
Element
Theoretical %
Acceptable Experimental Range (%)
Carbon (C)
68.02
67.62 - 68.42
Hydrogen (H)
7.26
6.86 - 7.66
Oxygen (O)
24.71
24.31 - 25.11
Comparison with Alternative Analytical Techniques
While elemental analysis confirms the empirical formula, it does not provide information about the compound's structure or the presence of isomers. Therefore, it is crucial to employ a suite of analytical techniques for comprehensive characterization.
Confirms molecular weight; provides structural clues from fragmentation.
Isomers may not be distinguishable by mass alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed structural information (connectivity of atoms).[6]
Unambiguous structure elucidation.
Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, O-H).
Quick and non-destructive.
Provides limited information on the overall structure.
The following diagram illustrates a typical workflow for the comprehensive confirmation of 3-(2,6-Dimethylphenoxy)propanoic acid, integrating elemental analysis with other key techniques.
Caption: A typical analytical workflow for the confirmation of a synthesized organic compound.
Experimental Protocol for Elemental Analysis
The following is a generalized protocol for the elemental analysis of 3-(2,6-Dimethylphenoxy)propanoic acid using a modern CHN/O elemental analyzer.
Instrumentation: A calibrated elemental analyzer capable of CHN and O analysis.
Certified reference standards (e.g., acetanilide for CHN, benzoic acid for O)
Procedure:
Sample Preparation:
Ensure the 3-(2,6-Dimethylphenoxy)propanoic acid sample is of high purity and has been thoroughly dried to remove any residual solvents or moisture.
Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned sample capsule.
Seal the capsule securely, ensuring no sample is lost.
Instrument Calibration:
Calibrate the elemental analyzer using certified reference standards according to the manufacturer's instructions.
Run at least three replicates of the standard to ensure the instrument is performing within acceptable limits.
Sample Analysis:
Analyze the encapsulated 3-(2,6-Dimethylphenoxy)propanoic acid sample.
The instrument will combust the sample at a high temperature (typically >900 °C) in a stream of oxygen (for CHN analysis) or an inert gas (for O analysis).
The resulting combustion gases (CO₂, H₂O, N₂) are separated and detected, and the elemental composition is calculated.
Data Interpretation:
Compare the experimental weight percentages of C, H, and O to the theoretical values.
The results should fall within the acceptable range of ±0.4%.
The following diagram illustrates the principle of combustion-based elemental analysis.
Caption: The basic workflow of a modern elemental analyzer.
Conclusion
Elemental analysis remains a fundamental and indispensable tool for the confirmation of the empirical formula and assessment of the purity of 3-(2,6-Dimethylphenoxy)propanoic acid. While it does not provide structural information, its high precision and direct correlation to the elemental makeup of a molecule make it a critical component of a comprehensive analytical workflow. For unambiguous structural confirmation and purity assessment, it is essential to integrate elemental analysis with other powerful techniques such as HPLC, MS, and NMR spectroscopy. This multi-faceted approach ensures the highest level of scientific rigor in research and development.
References
AOAC 2005.06 Standard Operating Procedure. (n.d.). Retrieved March 8, 2024, from [Link]
(2R)-3-(2,6-dimethylphenoxy)-2-methylpropanoic acid | 160093-48-1 - MCE. (n.d.). Retrieved March 8, 2024, from [Link]
ATSDR - 6. ANALYTICAL METHODS. (n.d.). Retrieved March 8, 2024, from [Link]
3-(2,6-dimethylphenoxy)propanoic acid (C11H14O3) - PubChemLite. (n.d.). Retrieved March 8, 2024, from [Link]
ANALYTICAL METHOD SUMMARIES - Eurofins. (n.d.). Retrieved March 8, 2024, from [Link]
(PDF) 3-(2-Formylphenoxy)propanoic acid - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27). Retrieved March 8, 2024, from [Link]
3-(2-Formylphenoxy)propanoic acid - PMC. (n.d.). Retrieved March 8, 2024, from [Link]
Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid - TSI Journals. (n.d.). Retrieved March 8, 2024, from [Link]
Propanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)- - NIST WebBook. (n.d.). Retrieved March 8, 2024, from [Link]
A Senior Application Scientist's Guide to Retention Time of Phenoxy Acid Derivatives in Chromatography
Welcome to this in-depth technical guide on the chromatographic behavior of phenoxy acid derivatives. As researchers, scientists, and drug development professionals, you understand that robust analytical methods are the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to this in-depth technical guide on the chromatographic behavior of phenoxy acid derivatives. As researchers, scientists, and drug development professionals, you understand that robust analytical methods are the bedrock of reliable data. This guide moves beyond simple protocols to explore the "why" behind the separation of this important class of compounds, which includes many widely used herbicides.[1][2] Our focus will be on providing a comparative analysis of their retention times, grounded in the fundamental principles of chromatography, to empower you in your method development and analysis.
The Analytical Challenge: Understanding the Analyte
Phenoxy acid derivatives are organic acids characterized by a phenoxy group linked to a carboxylic acid moiety. Their acidic nature, with pKa values typically ranging from 2.5 to 4.5, is the single most critical factor governing their retention in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for their analysis.[1][3]
In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] However, for ionizable compounds like phenoxy acids, their state of protonation dictates their polarity and, consequently, their retention.
At a pH above the pKa , the carboxylic acid group is deprotonated (ionized), forming a negatively charged carboxylate. This ionized form is highly polar and exhibits weak interaction with the non-polar stationary phase, leading to short retention times.[5][6]
At a pH below the pKa , the carboxylic acid group is protonated (neutral). This significantly increases the molecule's overall hydrophobicity, strengthening its interaction with the stationary phase and resulting in longer, more useful retention times.[4][6]
This principle, known as ion suppression , is the cornerstone of developing effective separation methods for these compounds.[4] For robust and reproducible results, the mobile phase pH should be controlled to at least 1.5-2 pH units below the pKa of the analytes.[5][6]
While gas chromatography (GC) has been a traditional method, it requires a derivatization step to convert the non-volatile acids into volatile esters, adding complexity and potential sources of error.[7][8][9][10] Modern liquid chromatography, particularly UPLC-MS/MS, offers direct analysis with superior sensitivity and selectivity, eliminating the need for derivatization.[8]
Caption: Relationship between mobile phase pH, analyte pKa, and retention in RP-HPLC.
Comparative Retention Analysis in Reversed-Phase HPLC
The retention time of a specific phenoxy acid derivative is a function of both its unique chemical structure and the chromatographic conditions employed.
The Influence of Molecular Structure
In a given RP-HPLC system where ion suppression is maintained (low pH), the elution order is primarily determined by the relative hydrophobicity of the derivatives.
Degree of Halogenation: Increased chlorination on the phenyl ring increases hydrophobicity. Therefore, a trichlorinated derivative like 2,4,5-T will be retained longer than a dichlorinated one like 2,4-D.
Alkyl Chain Length: Extending the length of the carboxylic acid side chain increases the non-polar character of the molecule. For instance, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) is more hydrophobic and thus has a longer retention time than 2,4-dichlorophenoxyacetic acid (2,4-D).[11]
Presence of Other Substituents: Adding a methyl group, as in MCPA (2-methyl-4-chlorophenoxyacetic acid) versus its close analog 2,4-D, can subtly alter hydrophobicity and retention.
Data-Driven Comparison of Retention Times
The following table summarizes typical retention times for common phenoxy acid derivatives under representative UPLC-MS/MS conditions. This data illustrates the structural principles discussed above.
(Note: Retention times are illustrative and will vary based on the specific system, column dimensions, gradient profile, and flow rate. The data is based on a typical C18 column with a water/acetonitrile gradient containing formic acid).[12][13]
From the table, a clear trend emerges: retention time increases with increasing hydrophobicity, driven by more chlorine atoms (2,4,D vs. 2,4,5-T) and longer alkyl chains (2,4-D vs. 2,4-DB).
Experimental Protocols for Robust Analysis
Trustworthiness in analytical science comes from well-designed, self-validating protocols. Here, we provide detailed methodologies for sample preparation and analysis.
Protocol 1: Solid-Phase Extraction (SPE) of Phenoxy Acids from Water
This protocol is essential for cleaning up complex matrices and concentrating analytes to achieve low detection limits.[7][8][14]
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Step-by-Step Methodology:
Sample Acidification: To a 500 mL water sample, add formic acid to a final concentration of 0.1% (or until pH is < 3.0).[15] This ensures the phenoxy acids are fully protonated for optimal retention on the SPE sorbent.
Cartridge Conditioning: Use a C18 or polymeric SPE cartridge (e.g., 150 mg). Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry.[14][15] The conditioning step activates the stationary phase for proper interaction.
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a controlled flow rate of approximately 2-3 mL/min.[14] A slow, consistent flow rate is crucial for efficient analyte trapping.
Cartridge Washing: Wash the cartridge with 3 mL of deionized water (acidified to the same pH as the sample) to remove polar, interfering compounds.
Cartridge Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 3 minutes.[14] Removing residual water is critical for efficient elution with an organic solvent.
Analyte Elution: Place a clean collection tube inside the manifold. Elute the retained analytes with two 1.5 mL aliquots of acetonitrile containing 0.1% formic acid.[14] Allow the solvent to soak the sorbent for one minute before drawing it through to ensure complete elution.
Final Preparation: Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC system.[16]
Protocol 2: UPLC-MS/MS Analysis
This method provides high sensitivity and selectivity for quantifying trace levels of phenoxy acid derivatives.[12]
Caption: Schematic of a UPLC-MS/MS system for phenoxy acid analysis.
Instrumentation and Conditions:
System: An Ultra-Performance Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer (UPLC-MS/MS).
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size. Smaller particles provide higher efficiency and better resolution.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution: A linear gradient is typically employed, starting with a high aqueous content (e.g., 95% A) to retain polar analytes and ramping up the organic content (e.g., to 95% B) to elute the more hydrophobic compounds. A representative 5-minute gradient might be suitable.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.[17]
Injection Volume: 5 µL.
MS Detection: Electrospray Ionization (ESI) in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each analyte.[12]
Conclusion and Field-Proven Insights
The retention behavior of phenoxy acid derivatives in chromatography is a predictable interplay between analyte structure and analytical conditions. This guide has demonstrated that a successful separation hinges on a solid understanding of the principles of ion suppression and hydrophobicity.
Key Takeaways for Method Development:
Control the pH: For RP-HPLC, always use a buffered mobile phase with a pH at least 1.5 units below the pKa of your target analytes to ensure they are in their neutral, well-retained form.[4][5][18] A pH between 2.5 and 3.0 is a robust starting point.[1][19]
Structure Dictates Elution: Use the principles of hydrophobicity to predict elution order. More halogenated derivatives and those with longer alkyl chains will have longer retention times on a C18 column.
Leverage Modern Technology: UPLC-MS/MS is the gold standard, offering direct injection (after SPE), short analysis times, and unparalleled sensitivity and selectivity, eliminating the need for cumbersome derivatization steps required for GC.[8]
Sample Preparation is Paramount: Do not underestimate the importance of a clean sample. A well-executed SPE protocol is crucial for removing matrix interferences and achieving low quantification limits, especially in environmental samples.[7][14]
By applying these principles and protocols, you can develop and validate robust, reliable chromatographic methods for the analysis of phenoxy acid derivatives, ensuring the highest level of scientific integrity in your results.
References
Myers, K. F. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. DTIC.
Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
Agilent Technologies. (2012).
UCT, LLC. Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection.
Baranowska, I., & Zydron, M. (2006). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online.
Saraji, M., & Ghani, M. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(6), 1262.
Saraji, M., & Ghani, M. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed.
ResearchGate. (2025). Determination of Phenoxy-acid Herbicides in Water with Solid Phase Microextraction Fiber Coated with Single-walled Carbon Nanotubes.
Kolmodin-Hedman, B., & Åslund, B. (2008). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 143-50.
Kataoka, H., & Tanaka, H. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
ResearchGate.
Roseboom, H., & Berkhoff, C. J. (1982). Determination of phenoxy carboxylic acid pesticides by gas and liquid chromatography.
Jandova, R., & Hird, S. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography.
ResearchGate.
BenchChem. Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
United Chemical Technologies.
YMC.
Chromatography Today. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
HELIX Chromatography. HPLC Analysis of Herbicide 2,4-D on Coresep 100 Mixed-Mode Column.
Agilent Technologies.
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
Separation Science. (2024).
Veeprho. (2025).
da Silva, A. A., et al. (2022). Dynamics of 2,4-D and Dicamba Applied to Corn Straw and Their Residual Action in Weeds. Agronomy, 12(10), 2539.
BenchChem.
Labtech.
Xiong, Z., et al. (2013). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC.
[1][2][3][4] Executive Summary & Compound Profile 3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a lipophilic dimethylphenoxy tail and a hydrophilic acidic head.[1][2][3] While oft...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Compound Profile
3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a lipophilic dimethylphenoxy tail and a hydrophilic acidic head.[1][2][3] While often encountered as an intermediate in the synthesis of cardiovascular agents (structurally related to Ranolazine or Mexiletine precursors) or as a metabolite, it lacks a specific U-list or P-list RCRA designation.[2][3]
However, its functional groups dictate its disposal pathway.[3] As a substituted phenoxy acid , it must be managed as Hazardous Organic Acid Waste .[3] Improper disposal can lead to aquatic toxicity or uncontrolled reactions with strong oxidizers.
Property
Description
Operational Implication
Chemical Class
Phenoxyalkanoic Acid
Segregate from bases and strong oxidizers.[1][2][4]
Corrosive to mucous membranes; potential D002 waste if in aqueous solution (pH < 2).
Solubility
Low in water; High in organic solvents
likely to precipitate in aqueous waste streams; preferred disposal via organic waste streams.
Hazard Identification & Segregation Logic
Effective disposal begins with segregation.[5] This compound operates on the principle of Chemical Compatibility .
Primary Hazard:Skin/Eye Irritation & Aquatic Toxicity. Phenoxy acids can cause severe eye damage and are generally toxic to aquatic life (resembling the activity of herbicides like 2,4-D, though less potent without chlorination).[3]
Reactivity Hazard: Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases .[3]
Segregation Protocol
Do NOT mix with chlorinated solvents unless necessary (keeps incineration costs lower).
Do NOT mix with cyanide or sulfide solutions (acid contact releases toxic gas).
Do NOT dispose of down the drain.[6] The lipophilic nature ensures it will not degrade in standard water treatment and will bioaccumulate.
Decision Matrix: Disposal Workflow
The following logic gate determines the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for segregating phenoxy acid waste streams to ensure regulatory compliance.[1][3]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired pure chemical, contaminated weighing boats, or spill cleanup materials.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
Storage: Store in the "Organic Acids" cabinet until pickup.
Final Disposal:High-Temperature Incineration . This ensures the destruction of the phenoxy ring structure.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or HPLC waste containing the compound.
Characterization: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[3]
Segregation:
Non-Halogenated: Pour into the "Organic Solvents (Non-Hal)" carboy.
Halogenated:[2][3] Pour into the "Halogenated Waste" carboy.
pH Warning: If the solution is highly acidic (pH < 2), do not mix with general organic waste without consulting your specific facility's chemical hygiene plan, as this creates a "Mixed Waste" (Corrosive + Flammable) which is more expensive to treat.[3]
Protocol C: Emergency Spill Cleanup
Mechanism: Neutralization of the carboxylic acid group to form a water-soluble salt, facilitating easier physical removal.[2][3]
Collection: Scoop the resulting paste/slurry into a waste container. Label as "Spill Debris: 3-(2,6-Dimethylphenoxy)propanoic acid (Neutralized)".[1][3]
Decontamination: Wipe the surface with a soap and water solution.[7]
Regulatory Compliance (RCRA)[1]
While this specific CAS is not P- or U-listed, it often triggers characteristic waste codes depending on its formulation:
Characteristic
Code
Condition
Corrosivity
D002
If disposed of as an aqueous solution with pH ≤ 2.[1][2][8]
Ignitability
D001
If dissolved in a solvent with Flash Point < 60°C (e.g., Ethanol).[3]
Toxicity
None
Not a standard TCLP contaminant, but state regulations (e.g., California) may classify it as toxic due to aquatic lethality data (LC50).[3]
Recommendation: Always manage as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents) to ensure incineration, rather than landfilling.[3]
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.Link[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenoxyacetic Acid Derivatives. (Used for SAR toxicity estimation). Link
American Chemical Society (ACS). Guide to Laboratory Waste Management.Link[1]
Thermo Fisher Scientific. Safety Data Sheet (Generic Phenoxy Acid Derivatives).Link[1]